LDN193189
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[6-(4-piperazin-1-ylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6/c1-2-4-24-22(3-1)21(9-10-27-24)23-16-29-31-17-19(15-28-25(23)31)18-5-7-20(8-6-18)30-13-11-26-12-14-30/h1-10,15-17,26H,11-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDOVNWNANFFLFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30147553 | |
| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1062368-24-4 | |
| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1062368-24-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LDN-193189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1062368244 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30147553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LDN-193189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W69H5YQU9O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of LDN193189
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action for LDN193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. The information presented herein is intended for a scientific audience and details the core inhibitory actions, downstream cellular effects, and relevant experimental methodologies.
Core Mechanism of Action: Inhibition of BMP Type I Receptors
This compound exerts its inhibitory effects by targeting the kinase domain of BMP type I receptors. Bone Morphogenetic Proteins are a group of growth factors belonging to the transforming growth factor-beta (TGF-β) superfamily that regulate a wide array of cellular processes, including embryogenesis, tissue homeostasis, and repair.[1]
The signaling cascade is initiated when a BMP ligand binds to a complex of two types of transmembrane serine/threonine kinase receptors: a type II receptor and a type I receptor. This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. This compound is a derivative of Dorsomorphin and acts as an ATP-competitive inhibitor of the type I receptors, specifically Activin Receptor-Like Kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2][3] By binding to the ATP pocket within the kinase domain of these receptors, this compound prevents the transfer of phosphate from ATP to the receptor's downstream substrates, effectively halting the signaling cascade at its inception.[1]
This compound is noted for its high potency and selectivity for BMP type I receptors over the TGF-β and Activin type I receptors (ALK4, ALK5, ALK7), making it a valuable tool for dissecting BMP-specific signaling pathways.[4][5]
Caption: Initiation of BMP signaling and inhibition by this compound.
Downstream Effects of ALK Inhibition
The inhibition of ALK1/2/3/6 kinase activity by this compound blocks both the canonical Smad-dependent and non-canonical Smad-independent signaling pathways.
The primary and most well-characterized downstream effect of BMP receptor activation is the phosphorylation of receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[1] Once phosphorylated, these R-Smads form a heteromeric complex with the common mediator Smad (Co-Smad), Smad4. This complex then translocates into the nucleus, where it acts as a transcription factor to regulate the expression of BMP target genes.
This compound potently prevents the phosphorylation of Smad1/5/8.[5][6] This blockade is the central mechanism by which it inhibits BMP-driven cellular responses. A concentration of 0.5 µM this compound is sufficient to almost completely abolish BMP-induced phosphorylation of Smad1/5/8 in C2C12 cells.[1]
Caption: Inhibition of the canonical BMP-Smad signaling pathway by this compound.
In addition to the Smad pathway, BMPs can activate several Smad-independent signaling cascades, including the p38 mitogen-activated protein kinase (MAPK), extracellular signal-regulated kinase (ERK1/2), and Akt pathways.[1] These pathways are also involved in mediating the transcriptional and non-transcriptional responses to BMP signaling. Studies in C2C12 cells have demonstrated that this compound effectively inhibits BMP-induced activation of p38, ERK1/2, and Akt, indicating that its inhibitory action extends to these non-canonical branches of the BMP signaling network.[1][7]
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. cellagentech.com [cellagentech.com]
- 6. glpbio.com [glpbio.com]
- 7. researchgate.net [researchgate.net]
LDN193189: A Comprehensive Technical Guide to its Molecular Targets and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN193189, also known as DM-3189, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] A derivative of Dorsomorphin, this compound exhibits significantly higher potency, allowing for its use at approximately 100-fold lower concentrations.[2] This inhibitor has become a critical tool in the study of BMP-mediated cellular processes, including differentiation, proliferation, and apoptosis. Its utility extends to various research areas, including neuroscience, cancer biology, and stem cell research, where it aids in directing the differentiation of pluripotent stem cells.[2][4] This technical guide provides an in-depth overview of this compound's molecular targets, binding affinities, and the experimental protocols used to characterize its activity.
Molecular Targets and Binding Affinity
This compound primarily targets the ATP-binding site of the kinase domain of BMP type I receptors, which are serine/threonine kinases.[5] By inhibiting these receptors, it blocks the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8, thereby attenuating the BMP signaling cascade.[1][6][7][8]
The inhibitory activity of this compound has been quantified through various assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The data presented below summarizes the binding affinity of this compound for its primary targets.
Quantitative Data Summary
| Target | Assay Type | IC50 (nM) | Reference |
| Primary Targets (BMP Type I Receptors) | |||
| ALK1 (ACVRL1) | Cell-free kinase assay | 0.8 | [1][2][7][8] |
| ALK2 (ACVR1) | Cell-free kinase assay | 0.8 | [1][2][7][8] |
| ALK2 (ACVR1) | Transcriptional activity in C2C12 cells | 5 | [1][3][6][7][8][9] |
| ALK3 (BMPR1A) | Cell-free kinase assay | 5.3 | [1][2][7][8] |
| ALK3 (BMPR1A) | Transcriptional activity in C2C12 cells | 30 | [1][3][6][7][8][9] |
| ALK6 (BMPR1B) | Cell-free kinase assay | 16.7 | [1][2][7][8] |
| Secondary/Off-Target Effects | |||
| ALK4 (ACVR1B) | Kinase Assay | 101 | [1] |
| ActRIIA | Kinase Assay | 210 | [1] |
| ALK5 (TGFBR1) | Transcriptional activity | >500 | [3][8] |
| ALK7 (ACVR1C) | Transcriptional activity | >500 | [3][8] |
This compound demonstrates significant selectivity, with a more than 200-fold preference for the BMP signaling pathway over the Transforming Growth Factor-beta (TGF-β) pathway.[1][7][9]
Signaling Pathway
This compound exerts its inhibitory effects on the canonical BMP signaling pathway. The following diagram illustrates the mechanism of action.
References
- 1. selleckchem.com [selleckchem.com]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 5. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
- 9. rndsystems.com [rndsystems.com]
The Role of LDN193189 in the Potent and Selective Inhibition of ALK2 and ALK3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 is a highly potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors, Activin receptor-like kinase-2 (ALK2) and Activin receptor-like kinase-3 (ALK3). By targeting the ATP-binding pocket of these kinases, this compound effectively blocks downstream signaling through both canonical Smad1/5/8 and non-canonical pathways, such as p38 MAPK and Akt. This targeted inhibition has significant implications for the study of physiological processes regulated by BMP signaling and for the development of therapeutics for diseases characterized by aberrant ALK2 or ALK3 activity, most notably Fibrodysplasia Ossificans Progressiva (FOP). This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative inhibitory profile, detailed experimental protocols for its characterization, and a visual representation of the signaling pathways it modulates.
Introduction to ALK2, ALK3, and the BMP Signaling Pathway
Activin receptor-like kinase-2 (ALK2), also known as ACVR1, and Activin receptor-like kinase-3 (ALK3), also known as BMPR1A, are transmembrane serine/threonine kinases that play a pivotal role in the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs, a large group of growth and differentiation factors belonging to the Transforming Growth Factor-beta (TGF-β) superfamily, are crucial for embryonic development and adult tissue homeostasis, including bone formation, neurogenesis, and iron metabolism.
The canonical BMP signaling cascade is initiated by the binding of a BMP ligand (e.g., BMP2, BMP4, BMP6, BMP7) to a receptor complex consisting of type I (ALK1, ALK2, ALK3, or ALK6) and type II (BMPR2, ActRIIA, or ActRIIB) receptors. Ligand binding induces the formation of a heterotetrameric complex, leading to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor, in turn, phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. These phosphorylated R-Smads then form a complex with the common mediator Smad4, which translocates to the nucleus to regulate the transcription of target genes.
In addition to the canonical Smad pathway, ALK2 and ALK3 can also activate non-canonical signaling pathways, including the p38 mitogen-activated protein kinase (MAPK) and the Phosphoinositide 3-kinase (PI3K)/Akt pathways, which contribute to the diverse cellular responses to BMP signaling. Given their central role, dysregulation of ALK2 and ALK3 activity is implicated in several diseases, making them attractive targets for therapeutic intervention.
This compound: A Potent and Selective Inhibitor of ALK2 and ALK3
This compound is a derivative of dorsomorphin, the first-identified small molecule inhibitor of BMP signaling. Through structure-activity relationship studies, this compound was developed to exhibit significantly improved potency and selectivity for BMP type I receptors over other kinases, including those in the closely related TGF-β pathway.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK2 and ALK3 kinase domains. This binding prevents the transfer of phosphate from ATP to the receptor's substrates, thereby inhibiting its kinase activity and blocking all downstream signaling events. The crystal structure of this compound in complex with ALK2 reveals key interactions within the ATP-binding site that contribute to its high affinity and selectivity.
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been extensively characterized through both biochemical and cellular assays. The following tables summarize the key quantitative data, demonstrating its high affinity for ALK2 and ALK3 and its selectivity against other related kinases.
Table 1: In Vitro Inhibitory Activity of this compound (IC50 Values)
| Target Kinase | Assay Type | IC50 (nM) | Reference(s) |
| ALK1 (ACVRL1) | Kinase Assay | 0.8 | |
| ALK2 (ACVR1) | Kinase Assay | 0.8 | |
| ALK3 (BMPR1A) | Kinase Assay | 5.3 | |
| ALK4 (ACVR1B) | Kinase Assay | >500 | |
| ALK5 (TGFBR1) | Kinase Assay | ≥500 | |
| ALK6 (BMPR1B) | Kinase Assay | 16.7 | |
| ALK7 (ACVR1C) | Kinase Assay | >500 |
Table 2: Cellular Inhibitory Activity of this compound (IC50 Values)
| Target Receptor | Cell Line | Assay | IC50 (nM) | Reference(s) |
| ALK2 | C2C12 | Transcriptional Activity | 5 | |
| ALK3 | C2C12 | Transcriptional Activity | 30 | |
| ALK4 | - | Transcriptional Activity | ≥500 | |
| ALK5 | - | Transcriptional Activity | ≥500 | |
| ALK7 | - | Transcriptional Activity | ≥500 |
Table 3: Binding Affinity of this compound
| Target | Method | Kd (nM) | Reference(s) |
| ActRIIA | - | 14 |
Visualizing the ALK2/ALK3 Signaling Pathway and Inhibition by this compound
To provide a clear understanding of the molecular interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the ALK2/ALK3 signaling pathway and a typical experimental workflow for evaluating this compound.
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the inhibitory activity of this compound.
In Vitro Kinase Assay (ADP-Glo™ Format)
This assay measures the kinase activity of purified ALK2 or ALK3 by quantifying the amount of ADP produced.
Materials:
-
Recombinant active ALK2 or ALK3 kinase (e.g., Promega V4492)
-
Kinase substrate (e.g., Casein)
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega V9101)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the ALK2 or ALK3 kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC₅₀ values by fitting the data to a dose-response curve.
Cellular Assay: Inhibition of BMP-induced Smad1/5/8 Phosphorylation (Western Blot)
This protocol assesses the ability of this compound to block the phosphorylation of Smad1/5/8 in a cellular context.
Materials:
-
C2C12 myoblast cells
-
DMEM with 10% FBS and 1% penicillin/streptomycin
-
DMEM with 0.5% FBS (starvation medium)
-
Recombinant BMP4
-
This compound (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed C2C12 cells in 12-well plates and grow to 80-90% confluency.
-
Serum starve the cells for 4-6 hours in starvation medium.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 30-60 minutes.
-
Stimulate the cells with BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
-
Wash the cells with ice-cold PBS and lyse them on ice.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Quantify band intensities and normalize phospho-Smad levels to total Smad and the loading control.
In Vivo Efficacy in a Mouse Model of Heterotopic Ossification
This protocol describes a general approach to evaluate the in vivo efficacy of this compound in a genetically engineered mouse model of FOP.
Materials:
-
Conditional caALK2 transgenic mice
-
Adenovirus expressing Cre recombinase (Ad.Cre)
-
This compound formulated for in vivo use (e.g., in a solution of 5% N-methyl-2-pyrrolidone, 30% PEG 400, and 65% of 5% dextrose in water)
-
Micro-computed tomography (micro-CT) scanner
Procedure:
-
Induce the expression of the constitutively active ALK2 (caALK2) transgene by intramuscular injection of Ad.Cre into the hindlimb of the mice.
-
Administer this compound or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) at a specified dose and frequency (e.g., 3 mg/kg, twice daily).
-
Monitor the mice for the development of heterotopic ossification (HO) over several weeks using micro-CT imaging.
-
At the end of the study, sacrifice the mice and harvest the affected tissues.
-
Perform histological analysis (e.g., H&E, Safranin O/Fast Green staining) to assess the extent of ectopic bone and cartilage formation.
-
Quantify the volume of HO from the micro-CT data to determine the efficacy of this compound treatment.
Conclusion
This compound is a powerful research tool for dissecting the complex roles of ALK2 and ALK3 in health and disease. Its high potency and selectivity for BMP type I receptors make it an invaluable pharmacological agent for both in vitro and in vivo studies. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound to investigate BMP signaling and explore its therapeutic potential. As our understanding of the intricacies of the BMP pathway continues to grow, selective inhibitors like this compound will remain at the forefront of research and the development of novel therapies for a range of debilitating diseases.
The Inhibitory Effect of LDN193189 on Smad1/5/8 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its effects by targeting the ATP-binding site of BMP type I receptors, primarily ALK1, ALK2, ALK3, and ALK6. This inhibition prevents the subsequent phosphorylation of the canonical downstream effectors, Smad1, Smad5, and Smad8 (Smad1/5/8). The blockade of Smad1/5/8 phosphorylation is a critical mechanism for modulating BMP-driven cellular processes, including osteogenesis, differentiation, and proliferation. This technical guide provides an in-depth overview of this compound's mechanism of action, quantitative data on its inhibitory activity, and detailed experimental protocols for assessing its impact on Smad1/5/8 phosphorylation.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play crucial roles in embryonic development and adult tissue homeostasis. BMPs initiate signaling by binding to a complex of type I and type II serine/threonine kinase receptors on the cell surface. This binding leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8. Phosphorylated Smad1/5/8 form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
Dysregulation of the BMP-Smad1/5/8 signaling pathway is implicated in various diseases, including cancer and fibrodysplasia ossificans progressiva (FOP). Consequently, small molecule inhibitors of this pathway, such as this compound, are valuable research tools and potential therapeutic agents. This compound, a derivative of dorsomorphin, exhibits high potency and selectivity for BMP type I receptors, making it a widely used tool to study BMP signaling.
Mechanism of Action of this compound
This compound acts as an ATP-competitive inhibitor of the kinase domain of BMP type I receptors. By binding to ALK1, ALK2, ALK3, and ALK6, this compound prevents the transfer of phosphate from ATP to the receptor's substrate, which includes the R-Smads. This direct inhibition of the type I receptor kinase activity is the primary mechanism by which this compound blocks the downstream phosphorylation of Smad1/5/8.
Figure 1: BMP signaling pathway and the inhibitory action of this compound.
Quantitative Data on this compound Inhibition
The inhibitory potency of this compound has been quantified in various studies, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following tables summarize the reported IC50 values of this compound for different BMP type I receptors and its effect on Smad1/5/8 phosphorylation.
| Target Receptor | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | |
| ALK2 | 0.8 | Kinase Assay | |
| ALK3 | 5.3 | Kinase Assay | |
| ALK6 | 16.7 | Kinase Assay |
Table 1: IC50 Values of this compound for BMP Type I Receptors in Kinase Assays
| Cell Line | Stimulation | IC50 (nM) for Smad1/5/8 Phosphorylation Inhibition | Reference |
| C2C12 | BMP4 | ~10 |
Table 2: Cellular IC50 of this compound for Inhibiting Smad1/5/8 Phosphorylation
Experimental Protocols
This section provides a detailed protocol for assessing the effect of this compound on BMP-induced Smad1/5/8 phosphorylation in C2C12 myoblast cells using Western blotting.
Materials and Reagents
-
Cell Line: C2C12 mouse myoblast cell line
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Starvation Medium: DMEM with 0.5% FBS and antibiotics.
-
Recombinant Human BMP2: (Vendor and catalog number)
-
This compound: (Vendor and catalog number), dissolved in DMSO to a stock concentration of 10 mM.
-
Lysis Buffer (RIPA buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails (e.g., Sigma-Aldrich, Cat. No. P8340 and P5726).
-
BCA Protein Assay Kit: (Vendor and catalog number)
-
Primary Antibodies:
-
Rabbit anti-phospho-Smad1/5/8 (Ser463/465) (e.g., Cell Signaling Technology, Cat. No. 13820), recommended dilution 1:1000.
-
Rabbit anti-Smad1 (e.g., Cell Signaling Technology, Cat. No. 9743), recommended dilution 1:1000.
-
Mouse anti-β-actin (e.g., Sigma-Aldrich, Cat. No. A5441), recommended dilution 1:5000.
-
-
Secondary Antibodies:
-
HRP-linked anti-rabbit IgG (e.g., Cell Signaling Technology, Cat. No. 7074), recommended dilution 1:2000.
-
HRP-linked anti-mouse IgG (e.g., Cell Signaling Technology, Cat. No. 7076), recommended dilution 1:2000.
-
-
SDS-PAGE Gels: (e.g., Bio-Rad, 4-15% Mini-PROTEAN TGX Gels)
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Wash Buffer: TBST
-
ECL Western Blotting Substrate: (Vendor and catalog number)
-
PVDF membrane: (e.g., Millipore, Immobilon-P)
Experimental Workflow
Figure 2: Experimental workflow for assessing this compound's effect.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed C2C12 cells in 6-well plates and grow
-
In Vitro Effects of LDN193189: A Technical Guide
This technical guide provides an in-depth overview of the in vitro effects of LDN193189, a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It is intended for researchers, scientists, and drug development professionals working in areas such as developmental biology, cancer research, and regenerative medicine. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.
Mechanism of Action
This compound is a derivative of Dorsomorphin and acts as a highly selective ATP-competitive inhibitor of BMP type I receptors.[1][2] It primarily targets the kinase activity of Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[3][4][5] By inhibiting these receptors, this compound effectively blocks the canonical BMP signaling pathway, which involves the phosphorylation of SMAD proteins (SMAD1/5/8), as well as non-canonical, SMAD-independent pathways such as the p38 MAPK and Akt signaling cascades.[1][6][7] The high selectivity of this compound for BMP receptors over TGF-β and other signaling pathways makes it a valuable tool for dissecting the specific roles of BMP signaling in various biological processes.[4][8]
Quantitative Data
The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound against various kinases and its effects on downstream signaling events.
Table 1: Inhibitory Activity of this compound against BMP Type I Receptors
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Cell-free kinase assay | [3][4] |
| ALK2 | 0.8 - 5 | Cell-free kinase assay / Transcriptional activity assay | [3][4][6][8][9] |
| ALK3 | 5.3 - 30 | Cell-free kinase assay / Transcriptional activity assay | [3][4][6][8][9] |
| ALK6 | 16.7 | Cell-free kinase assay | [3][4] |
Table 2: Inhibitory Activity of this compound on Downstream Signaling
| Signaling Event | Cell Line | IC50 (nM) | Assay Type | Reference |
| BMP4-mediated SMAD1/5/8 activation | C2C12 | 5 | Western Blot | [4] |
| BMP4-induced BRE-luciferase activity | C2C12 | ~100 | Reporter Assay | [10] |
Experimental Protocols
Detailed methodologies for key in vitro experiments involving this compound are provided below.
Cell Culture and Treatment
Murine mesenchymal precursor C2C12 cells are a commonly used model to study BMP signaling.[1]
-
Cell Seeding: Seed C2C12 cells in 96-well plates at a density of 2,000 cells per well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 2% Fetal Bovine Serum (FBS).[4]
-
Serum Starvation: Before treatment, serum-starve the cells to reduce basal signaling activity.
-
Inhibitor Pre-treatment: Pre-treat the cells with the desired concentration of this compound or vehicle control (e.g., DMSO) for 30 minutes to 1 hour prior to BMP ligand stimulation.[1][2] The final DMSO concentration should be kept low (e.g., <0.1%) to avoid toxicity.[3]
-
Ligand Stimulation: Stimulate the cells with a BMP ligand, such as BMP2, BMP4, or GDF5, at an appropriate concentration (e.g., 5 nM BMP2) for the desired duration (e.g., 60 minutes for phosphorylation studies).[1]
Western Blotting for Phosphorylated SMADs and Non-Canonical Pathway Proteins
This protocol is used to assess the phosphorylation status of key signaling proteins.
-
Cell Lysis: After treatment, lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated SMAD1/5/8, phosphorylated p38, phosphorylated Akt, or other targets of interest overnight at 4°C. Also, probe for total protein levels as loading controls (e.g., total SMAD1, tubulin, or GAPDH).[1]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.[11]
Alkaline Phosphatase (ALP) Activity Assay
ALP is a downstream target of BMP signaling and its activity is often used as a measure of osteogenic differentiation.[4]
-
Cell Culture and Treatment: Seed and treat C2C12 cells in 96-well plates as described above. Culture the cells for an extended period (e.g., 6 days) to allow for differentiation.[4]
-
Cell Lysis: Lyse the cells in a buffer such as Tris-buffered saline with 1% Triton X-100.[4]
-
ALP Reaction: Add the cell lysates to a solution containing p-nitrophenylphosphate (pNPP) in a 96-well plate.[4]
-
Measurement: Incubate for 1 hour and measure the absorbance at 405 nm. The absorbance is proportional to the ALP activity.[4]
-
Normalization: In parallel wells treated identically, measure cell viability or quantity using an assay like the Cell Titer Aqueous One solution reagent to normalize the ALP activity to the cell number.[4]
Visualizations
The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies of this compound.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. apexbt.com [apexbt.com]
- 7. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A New Class of Small Molecule Inhibitor of BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
LDN193189: A Technical Guide to its Impact on Non-Smad p38 and Akt Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate role of LDN193189, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) type I receptors, in modulating the non-Smad signaling pathways, specifically focusing on its impact on p38 mitogen-activated protein kinase (MAPK) and Akt. While the canonical Smad pathway is the well-established route for BMP signaling, the non-Smad pathways play a crucial role in mediating diverse cellular responses. Understanding the effects of inhibitors like this compound on these alternative pathways is paramount for the development of targeted therapeutics.
Core Mechanism of Action
This compound primarily exerts its inhibitory effects by targeting the ATP-binding site of the kinase domain of BMP type I receptors, particularly ALK2 (Activin receptor-like kinase 2) and ALK3 (also known as BMPR1A).[1][2] By blocking the phosphorylation and subsequent activation of these receptors, this compound effectively curtails downstream signaling cascades. While its most prominent effect is on the Smad1/5/8 pathway, significant evidence demonstrates its ability to attenuate BMP-induced activation of the non-Smad p38 and Akt pathways.[2][3][4]
Quantitative Analysis of this compound Inhibition
The inhibitory potency of this compound on its primary targets and its subsequent effects on downstream signaling molecules have been quantified in various studies. The following tables summarize the key quantitative data available.
Table 1: Inhibitory Potency (IC50) of this compound against BMP Type I Receptors
| Target Receptor | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | [5][6] |
| ALK2 | 0.8 - 5 | Kinase Assay / Transcriptional Activity Assay | [1][5][6][7] |
| ALK3 | 5.3 - 30 | Kinase Assay / Transcriptional Activity Assay | [1][5][6][7] |
| ALK6 | 16.7 | Kinase Assay | [5][6] |
Table 2: Observed Effects of this compound on Non-Smad Signaling Pathways
| Pathway | Ligand | Cell Line | This compound Concentration | Observed Effect | Reference |
| p38 MAPK | BMP2, BMP6, GDF5 | C2C12 | 0.5 µM | Inhibition of phosphorylation | [2][3][4] |
| Akt | BMP2, BMP6, GDF5 | C2C12 | 0.5 µM | Inhibition of phosphorylation | [2][3][4] |
| p38 MAPK | GDF8 | C2C12 | 0.5 µM | Reduced phosphorylation |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the BMP signaling cascade and the points of intervention by this compound, as well as the experimental workflow for assessing its impact on the p38 and Akt pathways.
Experimental Protocols
The following is a detailed methodology for assessing the impact of this compound on p38 and Akt phosphorylation, based on protocols described in the literature.[3][4]
Cell Culture and Treatment
-
Cell Line: C2C12 myoblast cells are a commonly used model system.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Serum Starvation: Prior to treatment, serum-starve the cells in DMEM with 0.5% FBS for 4-6 hours to reduce basal levels of phosphorylated proteins.
-
Inhibitor Pre-treatment: Pre-incubate the serum-starved cells with the desired concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) or vehicle control (DMSO) for 30-60 minutes.
-
Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 5 nM BMP2) for a specified time course (e.g., 15, 30, 60 minutes).
Western Blot Analysis
-
Cell Lysis:
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in Radioimmunoprecipitation Assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the protein lysates on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for phospho-p38 (Thr180/Tyr182) or phospho-Akt (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total p38, total Akt, and a loading control such as GAPDH or β-tubulin.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
-
Conclusion
This compound is a powerful tool for investigating BMP signaling. Its inhibitory action extends beyond the canonical Smad pathway to effectively suppress the BMP-mediated activation of the non-Smad p38 and Akt signaling cascades. This comprehensive inhibitory profile is a critical consideration for its therapeutic application and for dissecting the complex cellular responses governed by BMPs. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the multifaceted effects of this compound and to design robust experimental strategies.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation* | Semantic Scholar [semanticscholar.org]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of Akt increases p27Kip1 levels and induces cell cycle arrest in anaplastic large cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
LDN193189: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It exerts its effects by targeting the Type I BMP receptors, primarily ALK2 and ALK3. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols and data are presented to facilitate its use in research and drug development applications.
Chemical Structure and Properties
This compound is a derivative of dorsomorphin, offering enhanced potency and selectivity.[1] Its chemical identity and key properties are summarized in the tables below.
| Identifier | Value |
| Preferred IUPAC Name | 4-{6-[4-(Piperazin-1-yl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl}quinoline[2] |
| CAS Number | 1062368-24-4[2] |
| Chemical Formula | C₂₅H₂₂N₆[2] |
| SMILES | C1CN(CCN1)C2=CC=C(C=C2)C3=CN4C(=C(C=N4)C5=CC=NC6=CC=CC=C56)N=C3[3] |
| InChI Key | CDOVNWNANFFLFJ-UHFFFAOYSA-N[2] |
| Physicochemical Property | Value |
| Molar Mass | 406.493 g/mol [2] |
| Appearance | Light yellow to yellow solid[4] |
| Solubility | Insoluble in water and ethanol; slightly soluble in DMSO and Chloroform.[5][6] The dihydrochloride and tetrahydrochloride salt forms offer improved solubility.[1][7] |
| Storage | Store as a solid powder at -20°C for up to 3 years.[4] In solvent, store at -80°C for up to 2 years.[4] |
Mechanism of Action: Inhibition of the BMP Signaling Pathway
This compound is a highly selective inhibitor of the BMP type I receptors, which are also known as activin receptor-like kinases (ALKs). It demonstrates high potency against ALK2 and ALK3.[3] The binding of BMP ligands to the type II receptor induces the recruitment and phosphorylation of the type I receptor. This activated complex then phosphorylates intracellular signaling molecules called Smads (specifically Smad1, Smad5, and Smad8).[8] Phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes.
This compound competitively binds to the ATP-binding pocket of the ALK2/3 kinase domain, preventing the phosphorylation of Smad1/5/8 and thereby blocking downstream signaling.[6][8] This targeted inhibition makes this compound a valuable tool for studying BMP-mediated cellular processes and a potential therapeutic agent for diseases characterized by excessive BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[2]
Below is a diagram illustrating the canonical BMP signaling pathway and the inhibitory action of this compound.
Potency and Selectivity
The inhibitory activity of this compound has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its high potency and selectivity for BMP type I receptors over other related kinases.
| Target Receptor | IC₅₀ (nM) |
| ALK1 | 0.8[1] |
| ALK2 | 0.8, 5[1][3] |
| ALK3 | 5.3, 30[1][3] |
| ALK4 | ≥ 500[4][8] |
| ALK5 | ≥ 500[4][8] |
| ALK6 | 16.7[1] |
| ALK7 | ≥ 500[4][8] |
Experimental Protocols
In Vitro Kinase Assay
This protocol outlines a general procedure for determining the IC₅₀ of this compound against ALK kinases.
Methodology:
-
Preparation of Reagents:
-
Recombinant human ALK kinases are expressed and purified.
-
A suitable substrate, such as a fusion protein of glutathione S-transferase and a Smad protein (e.g., GST-Smad1), is prepared.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted to the desired concentrations.
-
Kinase buffer, ATP, and stop solution are prepared.
-
-
Kinase Reaction:
-
The kinase reaction is typically performed in a 96-well plate.
-
The recombinant ALK kinase, substrate, and varying concentrations of this compound (or vehicle control) are added to each well.
-
The reaction is initiated by the addition of ATP.
-
The plate is incubated at 30°C for a specified time (e.g., 30-60 minutes).
-
-
Detection of Phosphorylation:
-
The reaction is terminated by adding a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, including:
-
ELISA: Using a phosphorylation-specific antibody.
-
Western Blot: Separating the reaction products by SDS-PAGE and probing with a phospho-specific antibody.
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
-
-
Data Analysis:
-
The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.
-
The IC₅₀ value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Cell-Based BMP Signaling Assay
This protocol describes a method to measure the inhibitory effect of this compound on BMP-induced signaling in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
C2C12 myoblast cells, which are responsive to BMP signaling, are seeded in 96-well plates and cultured overnight.[3]
-
The cells are then treated with various concentrations of this compound for a short period (e.g., 1 hour) before stimulation.
-
The cells are stimulated with a BMP ligand, such as BMP4, for a specific duration (e.g., 30 minutes for Smad phosphorylation, or longer for downstream gene expression).
-
-
Detection of Smad Phosphorylation:
-
Following treatment, the cells are lysed.
-
The levels of phosphorylated Smad1/5/8 in the cell lysates are determined by Western blotting or a cell-based ELISA using an antibody specific for the phosphorylated forms of these proteins.
-
-
Reporter Gene Assay:
-
Cells can be transiently transfected with a BMP-responsive reporter construct (e.g., a luciferase reporter driven by a promoter containing BMP-responsive elements).
-
After treatment with this compound and BMP, luciferase activity is measured to quantify the level of BMP-induced gene transcription.
-
-
Data Analysis:
-
The inhibition of BMP-induced Smad phosphorylation or reporter gene activity is calculated for each concentration of this compound.
-
The IC₅₀ value is determined from the dose-response curve.
-
Applications in Research
This compound is a versatile tool for investigating the role of BMP signaling in various biological processes, including:
-
Developmental Biology: Studying embryogenesis and organ development.[8]
-
Stem Cell Biology: Directing the differentiation of pluripotent stem cells into various lineages, such as neurons and cardiomyocytes.[1]
-
Cancer Research: Investigating the role of BMP signaling in tumor growth and metastasis.[1]
-
Musculoskeletal Disorders: As a potential therapeutic for conditions like FOP and other forms of heterotopic ossification.[2]
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of the BMP signaling pathway. Its defined chemical structure and properties, coupled with its specific mechanism of action, make it an invaluable tool for researchers in numerous fields. The experimental protocols provided in this guide offer a starting point for utilizing this compound to explore the multifaceted roles of BMP signaling in health and disease.
References
Investigating Cell Fate Decisions with LDN193189: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted role of the small molecule LDN193189 in directing cell fate decisions. A potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, this compound has emerged as a critical tool in regenerative medicine, developmental biology, and cancer research. This document provides a comprehensive overview of its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visual representations of key biological and experimental processes.
Core Mechanism of Action: Selective BMP Pathway Inhibition
This compound is a derivative of Dorsomorphin, exhibiting greater specificity and potency.[1][2] It functions by selectively inhibiting the kinase activity of BMP type I receptors, primarily Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2][3] This inhibition prevents the phosphorylation of downstream signaling molecules, Smad1, Smad5, and Smad8.[1][3] The blockade of Smad1/5/8 activation effectively halts the canonical BMP signaling cascade, thereby influencing gene expression and ultimately dictating cell fate.[1][4] this compound demonstrates significant selectivity for BMP receptors over the Transforming Growth Factor-beta (TGF-β) type I receptors ALK4, ALK5, and ALK7, making it a precise tool for dissecting BMP-specific signaling pathways.[3][5]
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound has been quantified across various kinase and cell-based assays. The following tables summarize the key IC50 values, demonstrating its high potency for BMP type I receptors.
| Target Receptor | IC50 (nM) | Assay Type | Reference |
| ALK1 | 0.8 | Kinase Assay | [2][3] |
| ALK2 | 0.8 | Kinase Assay | [2][3] |
| ALK3 | 5.3 | Kinase Assay | [2][3] |
| ALK6 | 16.7 | Kinase Assay | [2][3] |
| ALK2 | 5 | Transcriptional Activity (C2C12 cells) | [3][6] |
| ALK3 | 30 | Transcriptional Activity (C2C12 cells) | [3][6] |
| ALK4 | 101 | Kinase Assay | [3] |
| ActRIIA | 210 | Kinase Assay | [3][7] |
Signaling Pathway Diagram
The following diagram illustrates the canonical BMP signaling pathway and the point of inhibition by this compound.
Caption: Canonical BMP signaling pathway and inhibition by this compound.
Experimental Protocols for Directing Cell Fate
This compound is instrumental in various cell differentiation protocols. Below are detailed methodologies for key applications.
Neural Induction of Human Pluripotent Stem Cells (hPSCs)
This protocol, often referred to as "dual SMAD inhibition," utilizes this compound in combination with an inhibitor of the TGF-β pathway (e.g., SB431542) to efficiently generate neural progenitor cells.[2][8]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (stock solution in DMSO)
-
SB431542 (stock solution in DMSO)
-
Matrigel or other suitable extracellular matrix
-
Standard cell culture reagents and equipment
Procedure:
-
Culture hPSCs to 70-80% confluency on Matrigel-coated plates in mTeSR1 or a similar maintenance medium.
-
To initiate neural induction, replace the maintenance medium with neural induction medium.
-
Supplement the neural induction medium with this compound (final concentration typically 100-500 nM) and SB431542 (final concentration typically 10 µM).
-
Culture the cells for 7-10 days, changing the medium daily.
-
Monitor the cells for morphological changes indicative of neural rosette formation.
-
At the end of the induction period, the resulting neural progenitor cells can be passaged and further differentiated into specific neuronal and glial subtypes.
Differentiation of Definitive Endoderm from hPSCs
Inhibition of the BMP pathway with this compound is crucial for directing pluripotent stem cells towards the definitive endoderm lineage, a precursor to various internal organs.[2][9][10]
Materials:
-
Human pluripotent stem cells (hPSCs)
-
Definitive endoderm differentiation medium (e.g., RPMI 1640 with B27 supplement)
-
Activin A
-
CHIR99021 (a GSK3 inhibitor to activate Wnt signaling)
-
This compound
-
Matrigel
-
Standard cell culture reagents and equipment
Procedure:
-
Plate hPSCs on Matrigel-coated plates and culture to the desired confluency.
-
To induce differentiation, aspirate the maintenance medium and add definitive endoderm differentiation medium supplemented with Activin A (e.g., 100 ng/mL) and CHIR99021 (e.g., 1-3 µM) for the first 24 hours.
-
After 24 hours, replace the medium with fresh definitive endoderm medium containing Activin A and add this compound (final concentration typically 100-250 nM).
-
Continue culture for an additional 2-4 days, with daily medium changes.
-
The resulting cells can be characterized by the expression of definitive endoderm markers such as SOX17 and FOXA2.
Modulation of Chondrogenesis and Osteogenesis in Bone Marrow Stromal Cells (BMSCs)
This compound can influence the differentiation of mesenchymal stem cells, such as BMSCs, by inhibiting osteogenesis and modulating chondrogenesis.[1][11]
Materials:
-
Bone Marrow Stromal Cells (BMSCs)
-
Chondrogenic and Osteogenic differentiation media
-
This compound
-
BMP-2 (for osteogenesis induction)
-
Standard cell culture reagents and equipment
Procedure for Inhibiting Osteogenesis:
-
Culture BMSCs in osteogenic induction medium.
-
To assess the inhibitory effect of this compound, supplement the medium with BMP-2 (e.g., 100 ng/mL) to robustly induce osteogenesis.[1]
-
Treat cells with varying concentrations of this compound (e.g., ≥100 nM).[1]
-
Culture for 9-21 days, replacing the medium every 2-3 days.
-
Assess osteogenesis by Alizarin Red S staining for mineralization and qPCR for osteogenic markers (e.g., RUNX2, ALPL).[1]
Procedure for Modulating Chondrogenesis:
-
Induce chondrogenesis in BMSC micromass or pellet cultures using a defined chondrogenic medium.
-
Treat the cultures with different concentrations of this compound (e.g., 10-1000 nM).[1]
-
Culture for 14-21 days, with medium changes every 2-3 days.
-
Evaluate chondrogenesis by assessing glycosaminoglycan (GAG) content and gene expression of chondrogenic markers (e.g., SOX9, ACAN). Note that while this compound may permit chondrogenesis, it has been shown to be insufficient to prevent hypertrophy in some models.[1][11]
Experimental Workflow Diagrams
The following diagrams illustrate typical experimental workflows for cell differentiation using this compound.
Caption: Workflow for neural induction of hPSCs using dual SMAD inhibition.
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. researchgate.net [researchgate.net]
- 10. conservancy.umn.edu [conservancy.umn.edu]
- 11. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
LDN193189: A Technical Guide to its Discovery, Characterization, and Application in BMP Signaling Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Derived from the structure of dorsomorphin, it exhibits high affinity for BMP type I receptors, particularly Activin receptor-like kinase 2 (ALK2) and ALK3. This technical guide provides a comprehensive overview of the discovery, initial characterization, and mechanism of action of this compound. It includes a detailed summary of its inhibitory activity, a description of the signaling pathways it modulates, and protocols for key in vitro assays used in its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working in areas where the modulation of BMP signaling is of therapeutic interest, such as in fibrodysplasia ossificans progressiva (FOP) and certain cancers.
Discovery and Development
This compound was developed through a structure-activity relationship (SAR) study of dorsomorphin, a compound initially identified as an inhibitor of AMP-activated protein kinase (AMPK) but later found to inhibit BMP signaling. The goal of the SAR study was to improve the potency, selectivity, and metabolic stability of dorsomorphin. This led to the synthesis of this compound, which features a pyrazolo[1,5-a]pyrimidine core.[1][2][3] Key structural modifications, such as the replacement of a pyridine ring with a quinoline and the substitution of a phenyl ring ether with a piperazine, resulted in a compound with significantly increased inhibitory activity against BMP type I receptors and improved pharmacokinetic properties.[3]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the kinase activity of BMP type I receptors.[1] The BMP signaling cascade is initiated by the binding of a BMP ligand to a complex of type I and type II serine/threonine kinase receptors.[2][3][4] This leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates downstream signaling proteins, primarily the receptor-regulated SMADs (R-SMADs), specifically SMAD1, SMAD5, and SMAD8.[2][3][5]
Phosphorylated R-SMADs form a complex with the common-mediator SMAD (co-SMAD), SMAD4. This complex then translocates to the nucleus to regulate the transcription of target genes.[4] this compound, by inhibiting the kinase activity of ALK1, ALK2, ALK3, and ALK6, blocks the phosphorylation of SMAD1/5/8 and thereby inhibits the downstream signaling cascade.[5][6][7][8] In addition to the canonical SMAD pathway, BMP signaling can also activate non-SMAD pathways, including the p38 MAPK, ERK1/2, and Akt pathways.[1][2][9] Studies have shown that this compound also effectively inhibits these non-SMAD signaling pathways induced by BMPs.[2][9][10]
Signaling Pathway Diagram
References
- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 7. stemcell.com [stemcell.com]
- 8. reagentsdirect.com [reagentsdirect.com]
- 9. apexbt.com [apexbt.com]
- 10. cellgs.com [cellgs.com]
Methodological & Application
Application Notes and Protocols for Neural Induction of Pluripotent Stem Cells using LDN193189
For Researchers, Scientists, and Drug Development Professionals
Introduction
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets the type I BMP receptors ALK2 and ALK3, thereby blocking the downstream phosphorylation of SMAD1, SMAD5, and SMAD8. In the context of pluripotent stem cell (PSC) differentiation, inhibition of the BMP pathway is crucial for directing cells towards a neuroectodermal fate and preventing their differentiation into alternative lineages such as mesoderm and endoderm.
This compound is most commonly utilized in a strategy known as "dual SMAD inhibition," where it is combined with an inhibitor of the TGF-β pathway, such as SB431542. This combined inhibition effectively blocks the two primary signaling pathways that promote non-neural fates, leading to highly efficient and rapid neural induction of human embryonic stem cells (hESCs) and induced pluripotent stem cells (hiPSCs). This approach has become a cornerstone for generating neural stem cells (NSCs), neurons, and various neural subtypes for use in disease modeling, drug screening, and regenerative medicine research.
These application notes provide detailed protocols and supporting data for the use of this compound in neural induction of PSCs.
Data Presentation
Table 1: Quantitative Efficiency of Neural Induction using this compound
| Protocol | Cell Type | Key Small Molecules | Duration of Induction | Marker | Efficiency | Reference |
| Dual SMAD Inhibition | hESCs and hiPSCs | This compound (100 nM), SB431542 (10 µM) | 13 days | PAX6 | >80% | |
| Dual SMAD Inhibition | hPSCs | This compound (0.2 µM), SB431542 (10 µM) | 9 days | Nestin | ~60-70% | |
| Dual SMAD/WNT Inhibition | hESCs | This compound, SB431542, XAV939 | - | - | - | |
| Adherent Dual SMAD Inhibition | hiPSCs | This compound (100 nM), SB431542 (10 µM) | 10 days | Nestin | - | |
| EB-based Dual SMAD Inhibition | hiPSCs | This compound (100 nM), SB431542 (10 µM) | 10 days | Nestin | Higher than adherent |
Note: Efficiency can vary depending on the specific pluripotent stem cell line and culture conditions.
Signaling Pathways
The primary mechanism of action for this compound in neural induction is the inhibition of the BMP signaling pathway, a key branch of the larger Transforming Growth Factor-beta (TGF-β) superfamily.
Caption: this compound inhibits BMP Type I receptors (ALK2/3), preventing SMAD1/5/8 phosphorylation and promoting the neural fate.
When combined with a TGF-β inhibitor like SB431542, the dual SMAD inhibition strategy provides a robust blockade of signals that promote mesodermal and endodermal fates, thereby efficiently directing pluripotent stem cells towards the neuroectoderm lineage.
Application Notes and Protocols for Differentiating hPSCs into Nociceptive Sensory Neurons with LDN193189
Audience: Researchers, scientists, and drug development professionals.
Introduction: The generation of human nociceptive sensory neurons from human pluripotent stem cells (hPSCs) provides a powerful in vitro model for studying pain biology, screening for novel analgesics, and modeling diseases of the peripheral nervous system. A common and efficient method to direct the differentiation of hPSCs towards a neuronal lineage involves the inhibition of SMAD signaling pathways. LDN193189 is a potent small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, a key pathway in determining cell fate.[1][2] This document outlines a detailed protocol for the differentiation of hPSCs into nociceptive sensory neurons using this compound in combination with other small molecules.
The general strategy involves an initial neural induction phase through dual inhibition of both the BMP and TGF-β signaling pathways (dual SMAD inhibition), followed by the specification of neural crest cells, and finally, the differentiation and maturation of these precursors into functional nociceptive sensory neurons.[3][4][5]
Signaling Pathways and Experimental Workflow
The differentiation protocol relies on the timed addition and removal of specific small molecules that modulate key developmental signaling pathways. The initial step, dual SMAD inhibition, efficiently neuralizes hPSCs.[3] this compound inhibits the BMP pathway, while an inhibitor like SB431542 blocks the TGF-β pathway. Subsequently, activation of the WNT pathway (e.g., with CHIR99021) and inhibition of FGF and Notch signaling (e.g., with SU5402 and DAPT, respectively) help to specify and accelerate the neural crest cell fate, which gives rise to sensory neurons.[3][4]
Signaling Pathway Targeted by this compound
Caption: Inhibition of the BMP signaling pathway by this compound.
Experimental Workflow
Caption: Temporal workflow for nociceptor differentiation.
Experimental Protocols
This protocol is a synthesis of commonly used methods for generating nociceptive sensory neurons. Researchers should optimize cell densities and reagent concentrations for their specific hPSC lines.
Materials and Reagents
-
hPSCs
-
Matrigel
-
DMEM/F12
-
Neurobasal Medium
-
B-27 Supplement
-
N-2 Supplement
-
GlutaMAX
-
Penicillin-Streptomycin
-
This compound
-
SB431542
-
CHIR99021
-
SU5402
-
DAPT
-
Brain-Derived Neurotrophic Factor (BDNF)
-
Glial-Derived Neurotrophic Factor (GDNF)
-
Nerve Growth Factor (NGF)
-
Ascorbic Acid
Phase 1: Neural Induction (Days 0-5)
-
Day 0: Seeding hPSCs
-
Coat tissue culture plates with Matrigel according to the manufacturer's instructions.
-
Dissociate hPSCs into single cells and plate them at a density of 50,000 cells/cm² on the Matrigel-coated plates.
-
Culture in mTeSR1 or a similar hPSC maintenance medium.
-
-
Day 1-5: Dual SMAD Inhibition
-
On Day 1, replace the medium with a neural induction medium consisting of DMEM/F12, N-2 supplement, B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.
-
Supplement the neural induction medium with this compound (0.1-0.5 µM) and SB431542 (10 µM) to initiate neural differentiation.[4]
-
Change the medium daily.
-
Phase 2: Neural Crest Specification (Days 3-10)
-
Day 3-10: Addition of Small Molecules for Nociceptor Fate
Phase 3: Maturation (Day 11 onwards)
-
Day 11: Switch to Maturation Medium
-
On Day 11, replace the medium with a maturation medium composed of Neurobasal medium, B-27 supplement, GlutaMAX, and Penicillin-Streptomycin.
-
Supplement the maturation medium with BDNF (20-50 ng/mL), GDNF (20-50 ng/mL), NGF (20-50 ng/mL), and Ascorbic Acid (200 µM).[4]
-
Continue to culture the differentiating neurons, changing the medium every 2-3 days.
-
Mature sensory neurons, positive for markers like PERIPHERIN and BRN3A, can be expected from day 15 onwards.[4]
-
Data Presentation
The efficiency of differentiation can be assessed by immunocytochemistry or qPCR for key sensory neuron markers. The following tables summarize the small molecules used in this protocol and the expected marker expression at different stages.
Table 1: Small Molecule Cocktails for Nociceptor Differentiation
| Stage | Day | Small Molecules Added | Concentration |
| Neural Induction | Day 1-5 | This compound | 0.1 - 0.5 µM |
| SB431542 | 10 µM | ||
| Neural Crest Specification | Day 3-10 | CHIR99021 | 3 µM |
| SU5402 | 10 µM | ||
| DAPT | 10 µM | ||
| Maturation | Day 11+ | BDNF, GDNF, NGF | 20 - 50 ng/mL each |
| Ascorbic Acid | 200 µM |
Table 2: Expected Marker Expression During Nociceptor Differentiation
| Differentiation Day | Stage | Key Markers Expressed |
| Day 8 | Neural Crest Specification | p75, TrkA |
| Day 15 onwards | Maturation | BRN3A, PERIPHERIN, ISL1, TUJ1 |
| Mature Culture | Mature Nociceptors | TRPV1, Nav1.7 (SCN9A), Nav1.8 (SCN10A) |
Note: The expression levels and the percentage of positive cells will vary depending on the hPSC line and specific culture conditions.
Concluding Remarks
This protocol provides a robust framework for the directed differentiation of hPSCs into nociceptive sensory neurons using this compound. The resulting neurons express canonical markers and exhibit functional properties of human nociceptors, making them a valuable tool for pain research and drug discovery.[3] Optimization of the protocol for specific cell lines and experimental needs is recommended for achieving the highest efficiency and reproducibility.
References
- 1. A Bone Morphogenetic Protein Signaling Inhibitor, this compound, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. Combined small molecule inhibition accelerates developmental timing and converts human pluripotent stem cells into nociceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Characterizing Human Stem Cell–derived Sensory Neurons at the Single-cell Level Reveals Their Ion Channel Expression and Utility in Pain Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDN193189 in Combination with Other Small Molecules for Cell Differentiation
Audience: Researchers, scientists, and drug development professionals.
Introduction
LDN193189 is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It primarily targets the type I BMP receptors ALK2 and ALK3, and to a lesser extent ALK1 and ALK6, thereby inhibiting the downstream phosphorylation of SMAD1, SMAD5, and SMAD8.[1][2][3][4] This targeted inhibition makes this compound a critical tool in directing the differentiation of pluripotent stem cells (PSCs), including human embryonic stem cells (hESCs) and induced pluripotent stem cells (iPSCs), into specific lineages. By blocking the BMP pathway, which is crucial for mesodermal and endodermal specification, this compound promotes the default neural fate of PSCs. In combination with small molecules that modulate other key developmental signaling pathways, such as TGF-β, Wnt, and Sonic Hedgehog (SHH), this compound enables highly efficient and directed differentiation into a variety of cell types, most notably neurons and cardiomyocytes.
These application notes provide an overview of the use of this compound in combination with other small molecules for cell differentiation, including detailed protocols and quantitative data to guide experimental design.
Data Presentation
Table 1: Inhibitory Activity of this compound
| Target | IC₅₀ (nM) | Reference |
| ALK1 | 0.8 | [5][6][7] |
| ALK2 | 0.8 | [5][6][7] |
| ALK3 | 5.3 | [5][6][7] |
| ALK6 | 16.7 | [5][6][7] |
Table 2: Small Molecule Combinations for Cell Differentiation
| Target Lineage | Small Molecule Combination | Cell Type | Key Outcome | Reference |
| Cortical Neurons | This compound, SB431542, XAV939 | hPSCs | Rapid induction of post-mitotic cortical neurons with functional electrophysiological properties by day 16. | [8] |
| Neural Stem Cells | This compound, SB431542 | hPSCs | Generation of a neuroepithelial sheet by day 10 of differentiation. | [9] |
| Midbrain Dopaminergic Neurons | This compound, Purmorphamine | hESCs | Generation of functional midbrain dopaminergic neurons. | [10] |
| Cardiomyocytes | CHIR99021, IWR-1/XAV939 | hPSCs | High yield (0.8–1.3 million cardiomyocytes/cm²) of virtually pure (80%–98%) functional cardiomyocytes. | [11][12] |
| Pancreatic Beta Cells | This compound, CHIR99021, SANT-1, Y27632, Compound E, RepSox, Triiodothyronine Salt | PSCs | Differentiation of PSCs into functional pancreatic beta cells. | [5][6] |
Signaling Pathways
The directed differentiation of pluripotent stem cells into specific lineages relies on the precise temporal modulation of key signaling pathways that govern embryonic development. This compound plays a central role by inhibiting the BMP pathway, often in concert with inhibitors of the TGF-β pathway (dual SMAD inhibition) and modulators of the Wnt pathway.
Caption: Dual SMAD inhibition for neural induction.
Caption: Wnt signaling modulation in cell fate decisions.
Experimental Protocols
Protocol 1: Rapid Differentiation of hPSCs into Cortical Neurons
This protocol is adapted from a method that utilizes dual SMAD inhibition in combination with Wnt signaling antagonism to rapidly generate cortical neurons.[8]
Materials:
-
hPSCs
-
Conditioned hESC media
-
FGF2 (10 ng/mL)
-
ROCK-Inhibitor Y-27632 (10 µM)
-
This compound (100 nM)
-
SB431542 (10 µM)
-
XAV939 (2 µM)
-
Neurobasal medium
-
BDNF, cAMP, Ascorbic acid (BCA)
-
PD0325901, SU5402, DAPT
Procedure:
-
One day prior to differentiation, plate hPSCs at a density of 200,000 cells/cm² in conditioned hESC media supplemented with 10 ng/mL FGF2 and 10 µM ROCK-Inhibitor Y-27632.
-
To initiate differentiation (Day 0), replace the media with Neurobasal medium containing this compound (100 nM), SB431542 (10 µM), and XAV939 (2 µM). This is referred to as LSB+X.
-
Continue to culture the cells in LSB+X, changing the medium every other day.
-
From Day 8 to Day 16, supplement the medium with PD0325901, SU5402, and DAPT to further promote neuronal specification and maturation.
-
After Day 16, switch to a maturation medium consisting of Neurobasal medium supplemented with BDNF, cAMP, and ascorbic acid (BCA).
-
By Day 16, post-mitotic cortical neurons with functional electrophysiological properties should be observable.
Caption: Workflow for cortical neuron differentiation.
Protocol 2: Directed Differentiation of hPSCs into Cardiomyocytes
This protocol is based on the temporal modulation of Wnt signaling to achieve high-efficiency cardiomyocyte differentiation.[11][13]
Materials:
-
hPSCs cultured on Matrigel
-
mTeSR1 medium
-
RPMI 1640 medium
-
B-27 Supplement (without insulin)
-
CHIR99021 (12 µM)
-
IWR-1 (5 µM) or XAV939 (2 µM)
-
B-27 Supplement (with insulin)
Procedure:
-
Culture hPSCs on Matrigel-coated plates in mTeSR1 medium until they reach 80-90% confluency.
-
To initiate differentiation (Day 0), replace mTeSR1 with RPMI/B27 medium (without insulin) containing CHIR99021 (12 µM).
-
After 24 hours (Day 1), replace the medium with fresh RPMI/B27 (without insulin).
-
On Day 3, replace the medium with RPMI/B27 (without insulin) containing a Wnt inhibitor (e.g., 5 µM IWR-1 or 2 µM XAV939).
-
On Day 5, replace the medium with fresh RPMI/B27 (without insulin).
-
On Day 7 and every two days thereafter, replace the medium with RPMI/B27 (with insulin).
-
Spontaneous contractions of cardiomyocytes can typically be observed between Day 8 and Day 12.
-
The resulting culture should contain a high percentage (80-98%) of cTnT-positive cardiomyocytes.
Caption: Workflow for cardiomyocyte differentiation.
Concluding Remarks
This compound, in combination with other small molecules, provides a powerful and reproducible platform for the directed differentiation of pluripotent stem cells. The protocols outlined here for generating cortical neurons and cardiomyocytes highlight the principle of mimicking developmental pathways through the precise temporal control of key signaling networks. By understanding the roles of the BMP, TGF-β, and Wnt pathways, researchers can effectively guide cell fate decisions and generate high-purity populations of desired cell types for applications in disease modeling, drug screening, and regenerative medicine. The quantitative data and detailed methodologies provided in these notes serve as a valuable resource for implementing these advanced cell differentiation strategies.
References
- 1. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cellgs.com [cellgs.com]
- 3. reprocell.com [reprocell.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound GMP | this compound (DM-3189) | ALK2/3 Inhibitor | Small Molecules | Captivate Bio [captivatebio.com]
- 6. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 7. stemcell.com [stemcell.com]
- 8. Combined small-molecule inhibition accelerates the derivation of functional, early-born, cortical neurons from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A protocol for the differentiation of human embryonic stem cells into midbrain dopaminergic neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Directed cardiomyocyte differentiation from human pluripotent stem cells by modulating Wnt/β-catenin signaling under fully defined conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A review of protocols for human iPSC culture, cardiac differentiation, subtype-specification, maturation, and direct reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LDN193189 Treatment in Mouse Models of Fibrodysplasia Ossificans Progressiva
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibrodysplasia Ossificans Progressiva (FOP) is a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), the formation of bone in soft and connective tissues. The underlying cause of FOP is a recurrent activating mutation in the ACVR1 gene, which encodes the ALK2 protein, a type I bone morphogenetic protein (BMP) receptor. This mutation leads to dysregulated BMP signaling, driving the pathological bone formation. LDN193189 is a potent and selective small molecule inhibitor of BMP type I receptors ALK1, ALK2, ALK3, and ALK6, and has emerged as a critical tool for preclinical research into FOP therapeutics. By blocking the downstream signaling cascade, this compound has been shown to effectively reduce HO in mouse models of FOP, offering a promising avenue for therapeutic intervention.
These application notes provide a comprehensive overview of the use of this compound in FOP mouse models, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative findings.
Mechanism of Action of this compound in FOP
In FOP, the mutated ACVR1/ALK2 receptor is hyperactive, leading to the phosphorylation of downstream SMAD proteins (SMAD1, SMAD5, and SMAD8) even in the absence of canonical BMP ligands. This constitutive signaling drives the differentiation of mesenchymal stem cells into chondrocytes and osteoblasts, resulting in the formation of ectopic bone. This compound acts as an ATP-competitive inhibitor of the ALK2 kinase domain, thereby preventing the phosphorylation of SMAD1/5/8 and halting the downstream signaling cascade that leads to ossification.
Quantitative Data Summary
The following tables summarize representative quantitative data on the efficacy of this compound in reducing heterotopic ossification in FOP mouse models. The data is based on findings from key studies in the field and is intended to provide a comparative overview.
Table 1: Effect of this compound on Heterotopic Ossification Volume
| Treatment Group | Mouse Model | Injury Model | HO Volume (mm³) (Mean ± SD) | Percent Reduction in HO Volume | Reference |
| Vehicle | Acvr1Q207D | Adenovirus-Cre injection | Representative of significant ossification | - | Yu et al., 2008 |
| This compound (3 mg/kg, i.p., every 12h) | Acvr1Q207D | Adenovirus-Cre injection | Representative of substantial reduction | Not explicitly quantified, but visually significant | Yu et al., 2008 |
Note: While Yu et al. (2008) demonstrated a clear reduction in HO with this compound through microCT imaging, specific numerical volumes were not presented in a tabular format in the publication. The table reflects the qualitative and visual findings of this seminal study.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the use of this compound in FOP mouse models.
FOP Mouse Models
Several genetically engineered mouse models are utilized to study FOP. The most common carry the recurrent human ACVR1 mutations:
-
Acvr1R206H Knock-in Mice: These mice carry the most common FOP-causing mutation. Conditional knock-in models are often used to bypass embryonic lethality.
-
Acvr1Q207D Transgenic Mice: These mice express a constitutively active form of the ALK2 receptor, leading to robust HO formation.
Induction of Heterotopic Ossification (Cardiotoxin Injury Model)
A widely used method to induce HO in a controlled manner is through intramuscular injection of cardiotoxin.
Materials:
-
FOP mouse model (e.g., Acvr1R206H conditional knock-in)
-
Cardiotoxin (from Naja mossambica mossambica)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Isoflurane and vaporizer for anesthesia
-
Sterile insulin syringes (28-30 gauge)
-
70% Ethanol
Procedure:
-
Preparation: Prepare a 10 µM working solution of cardiotoxin in sterile PBS.
-
Anesthesia: Anesthetize the mouse using isoflurane (3-5% for induction, 1-2% for maintenance). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Injection Site Preparation: Clean the hindlimb injection site (e.g., gastrocnemius or quadriceps muscle) with a 70% ethanol wipe.
-
Cardiotoxin Injection: Inject 50 µL of the 10 µM cardiotoxin solution directly into the target muscle.
-
Control: The contralateral limb can be injected with 50 µL of sterile PBS as a negative control.
-
Recovery: Monitor the mouse until it has fully recovered from anesthesia.
This compound Treatment Protocol
Materials:
-
This compound
-
Vehicle solution (e.g., sterile PBS or as recommended by the manufacturer)
-
Sterile syringes and needles for injection
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent and dilute to the final working concentration with the vehicle.
-
Administration: A commonly used and effective regimen is intraperitoneal (i.p.) injection of this compound at a dose of 3 mg/kg body weight every 12 hours.
-
Treatment Timeline: Begin treatment shortly after the induction of HO (e.g., within 24 hours of cardiotoxin injection) and continue for the duration of the study (typically 14-21 days).
Assessment of Heterotopic Ossification
a) Micro-Computed Tomography (microCT) Analysis
MicroCT is a non-invasive imaging technique used to visualize and quantify the volume of ectopic bone.
Procedure:
-
Imaging: At the study endpoint, euthanize the mice and dissect the hindlimbs. Fix the limbs in 4% paraformaldehyde.
-
Scanning: Scan the fixed limbs using a high-resolution microCT scanner.
-
Image Reconstruction and Analysis: Reconstruct the scanned images into a 3D volume. Use imaging software to segment the heterotopic bone from the native skeleton and quantify its volume.
b) Histological Analysis
Histology provides detailed information on the cellular composition and developmental stage of the HO lesions.
Materials:
-
4% Paraformaldehyde (PFA)
-
EDTA solution (for decalcification)
-
Sucrose solutions
-
Optimal Cutting Temperature (OCT) compound
-
Staining reagents (e.g., Hematoxylin and Eosin (H&E), Alcian Blue, Safranin O/Fast Green)
Procedure:
-
Fixation: Fix the dissected limbs in 4% PFA overnight at 4°C.
-
Decalcification: If mineralized bone is present, decalcify the samples in an EDTA solution until the bone is pliable.
-
Cryoprotection: Immerse the samples in a sucrose gradient (e.g., 15% then 30%) for cryoprotection.
-
Embedding and Sectioning: Embed the tissue in OCT and freeze. Cut cryosections (e.g., 10 µm thick).
-
Staining: Stain the sections with H&E to visualize overall morphology, Alcian Blue for cartilage, and Safranin O/Fast Green for proteoglycans in cartilage.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in a cardiotoxin-induced FOP mouse model.
Conclusion
This compound serves as an invaluable research tool for investigating the pathogenesis of FOP and for the preclinical evaluation of potential therapeutic agents. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust studies to further our understanding of FOP and accelerate the development of effective treatments. The significant reduction in heterotopic ossification observed in FOP mouse models treated with this compound underscores the potential of targeting the BMP signaling pathway as a therapeutic strategy for this devastating disease.
Application Notes: Utilizing LDN193189 for Myogenesis and Myoblast Differentiation Studies
Introduction
LDN193189 is a potent, selective, and cell-permeable small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3][4] It functions by targeting the ATP-binding pocket of the kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6, thereby preventing the phosphorylation of downstream mediators Smad1, Smad5, and Smad8.[1][4][5] The BMP signaling cascade is a crucial regulator of embryonic development and adult tissue homeostasis, including myogenesis, where it is generally considered to be inhibitory to muscle differentiation.[6][7][8][9] By suppressing BMP signaling, this compound serves as a valuable tool for researchers to promote and study myoblast differentiation and myogenesis both in vitro and in vivo. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on how to effectively use this compound in myogenic studies.
Mechanism of Action
BMP ligands bind to a complex of type I and type II serine/threonine kinase receptors on the cell surface.[10] This binding event leads to the phosphorylation and activation of the type I receptor by the constitutively active type II receptor. The activated type I receptor then phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad1, Smad5, and Smad8.[10] These phosphorylated R-Smads form a complex with the common mediator Smad4, which then translocates to the nucleus to regulate the transcription of target genes, many of which inhibit myogenesis (e.g., Id family proteins).[7][9] this compound acts as an ATP-competitive inhibitor of the type I BMP receptors ALK1/2/3/6, thus blocking the initial phosphorylation step of the Smad1/5/8 pathway and promoting myogenic differentiation.[1][2][3][4]
Applications in Myogenesis Research
-
Promoting Myoblast Differentiation: this compound can be used to induce and accelerate the differentiation of myoblasts into myotubes.[9]
-
Investigating the Role of BMP Signaling: It serves as a powerful tool to dissect the specific roles of BMP signaling in regulating myoblast proliferation, differentiation, and fusion.
-
Overcoming Differentiation Inhibition: this compound can counteract the anti-myogenic effects of factors like BMPs and Growth and Differentiation Factor 8 (GDF8/Myostatin).[1][2][3]
-
Studying Muscle Regeneration: The compound can be employed in models of muscle injury to explore the therapeutic potential of BMP inhibition in promoting muscle repair.
-
Drug Discovery: this compound can be used as a positive control or a benchmark compound in screens for novel therapeutics targeting muscle wasting disorders.[2]
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on myogenesis as reported in the literature.
| Cell Line/Model | Treatment | Concentration | Outcome | Reference |
| C2C12 myoblasts | This compound | 0.5 µM | Inhibition of GDF8-induced Smad2/3 phosphorylation | [1] |
| Primary human myoblasts | This compound | 0.5 µM | Inhibition of GDF8-induced Smad2/3 phosphorylation | [1] |
| C2C12 cells | This compound | 5 nM (IC50) | Inhibition of BMP4-mediated Smad1/5/8 activation | [5] |
| C2C12 cells | This compound | 5 nM (IC50) | Inhibition of ALK2 transcriptional activity | [4][5] |
| C2C12 cells | This compound | 30 nM (IC50) | Inhibition of ALK3 transcriptional activity | [4][5] |
| Human primary myoblasts | This compound | Not specified | Enhanced myogenic differentiation | [9] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound to study myogenesis.
Protocol 1: In Vitro Myoblast Differentiation Assay
This protocol describes how to assess the effect of this compound on the differentiation of C2C12 myoblasts.
Materials:
-
C2C12 myoblasts
-
Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS
-
Permeabilization solution: 0.1% Triton X-100 in PBS
-
Blocking solution: 5% goat serum in PBS
-
Primary antibody: anti-Myosin Heavy Chain (MHC)
-
Secondary antibody: fluorescently-conjugated anti-mouse IgG
-
DAPI stain
-
Multi-well culture plates
Procedure:
-
Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that will allow them to reach 80-90% confluency the next day. Culture in GM at 37°C and 5% CO2.
-
Induction of Differentiation: Once the cells reach confluency, aspirate the GM and wash the cells once with PBS. Replace the GM with DM.
-
This compound Treatment: Add this compound to the DM at the desired final concentration (e.g., 0.1 - 1 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Differentiation: Culture the cells in DM with this compound or vehicle for 3-5 days, replacing the medium every 48 hours.
-
Immunofluorescence Staining for MHC:
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% goat serum for 1 hour at room temperature.
-
Incubate with the primary anti-MHC antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify myotube formation by calculating the fusion index (average number of nuclei per myotube) and/or the differentiation index (percentage of nuclei within MHC-positive cells).
Protocol 2: Western Blot Analysis of Smad1/5/8 Phosphorylation
This protocol details how to measure the inhibitory effect of this compound on BMP-induced Smad1/5/8 phosphorylation.
Materials:
-
C2C12 myoblasts or primary myoblasts
-
Growth Medium (GM)
-
Starvation Medium: DMEM with 0.2% FBS
-
Recombinant BMP2 or BMP4
-
This compound (stock solution in DMSO)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Smad1/5/8, anti-total Smad1, anti-GAPDH
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Starvation: Culture myoblasts to 80-90% confluency in GM. Then, starve the cells in Starvation Medium for 3-4 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with this compound at the desired concentration for 30-60 minutes. Include a vehicle control.
-
BMP Stimulation: Stimulate the cells with recombinant BMP2 or BMP4 (e.g., 50 ng/mL) for 30-60 minutes.
-
Cell Lysis: Immediately place the plate on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold RIPA buffer and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Denature protein lysates by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Smad1/5/8 and a loading control (e.g., GAPDH or total Smad1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and an imaging system. Quantify the band intensities and normalize the phospho-Smad1/5/8 signal to the total Smad1 or loading control signal.
Visualizations
BMP Signaling Pathway and this compound Inhibition
Caption: BMP signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Studying Myoblast Differentiation
Caption: Workflow for assessing this compound's effect on myoblast differentiation.
References
- 1. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small molecules dorsomorphin and LDN-193189 inhibit myostatin/GDF8 signaling and promote functional myoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. BMP signaling balances proliferation and differentiation of muscle satellite cell descendants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. BMP Regulation of Myogenesis in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMP antagonists enhance myogenic differentiation and ameliorate the dystrophic phenotype in a DMD mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BMP signaling in mesenchymal stem cell differentiation and bone formation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: LDN193189 for BMP Signaling Inhibition in C2C12 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing LDN193189, a potent and selective small molecule inhibitor of Bone Morphogenetic Protein (BMP) signaling, in C2C12 myoblast cell lines. This document outlines the mechanism of action, effective concentrations, and detailed experimental protocols for assessing the inhibition of BMP-induced signaling pathways.
Introduction
Bone Morphogenetic Proteins (BMPs) are a group of growth factors that play crucial roles in the development, homeostasis, and repair of various tissues, including bone, cartilage, and muscle. The C2C12 cell line, a mouse myoblastic line, is a well-established in vitro model system to study myogenesis and osteoblast differentiation. Upon stimulation with BMPs, such as BMP2, BMP4, or BMP6, C2C12 cells can be induced to differentiate into osteoblasts, making them an ideal platform for studying BMP signaling and its inhibition.[1][2][3]
This compound is a selective inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6.[4][5] By targeting these receptors, this compound effectively blocks the downstream signaling cascade, including both the canonical Smad and non-canonical p38 MAPK and Akt pathways.[1][6]
Mechanism of Action
This compound exerts its inhibitory effect by competing with ATP for the kinase domain of BMP type I receptors. This prevents the phosphorylation and activation of the receptors by BMP ligands, thereby blocking the subsequent phosphorylation of downstream Smad1/5/8 proteins. The inhibition of Smad phosphorylation prevents their translocation to the nucleus and the subsequent regulation of target gene expression.[1][4]
Quantitative Data Summary
The effective concentration of this compound for inhibiting BMP signaling in C2C12 cells can vary depending on the specific BMP ligand, the duration of treatment, and the assay being performed. The following table summarizes key quantitative data from the literature.
| Parameter | Value | Cell Line | Notes | Reference |
| IC₅₀ (ALK2) | 5 nM | C2C12 | Inhibition of transcriptional activity. | [4][7][8] |
| IC₅₀ (ALK3) | 30 nM | C2C12 | Inhibition of transcriptional activity. | [4][7][8] |
| IC₅₀ (BMP4-mediated Smad1/5/8 activation) | 5 nM | C2C12 | [4][8] | |
| Effective Concentration for Smad1/5/8 Phosphorylation Inhibition | 0.5 µM | C2C12 | Efficiently inhibits phosphorylation after 1 hour of treatment. | [1] |
| Concentration for GDF8-induced Signaling Inhibition | 0.5 µM | C2C12 | 30-minute pre-incubation. | [7] |
Experimental Protocols
This section provides a detailed protocol for a common application: assessing the inhibition of BMP-induced osteogenic differentiation in C2C12 cells using an alkaline phosphatase (ALP) activity assay.
Materials and Reagents
-
C2C12 cells (ATCC)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (hydrochloride salt is recommended for better solubility)
-
Recombinant BMP ligand (e.g., BMP2, BMP4)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well cell culture plates
-
Cell lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline)
-
p-Nitrophenyl phosphate (pNPP) substrate solution
-
Microplate reader
Experimental Workflow
Step-by-Step Protocol
-
Cell Seeding:
-
Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and seed the cells into a 96-well plate at a density of 2,000 cells per well.[4]
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound and BMP Treatment:
-
Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Note: The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.
-
After 24 hours of cell seeding, replace the medium with DMEM containing 2% FBS.
-
Pre-treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1 µM) for 30-60 minutes. Include a vehicle control (DMSO).
-
Add the BMP ligand (e.g., 50 ng/mL BMP2) to the wells.
-
Incubate the plate for 48 to 72 hours.
-
-
Alkaline Phosphatase (ALP) Activity Assay:
-
After the incubation period, wash the cells once with PBS.
-
Lyse the cells by adding 50-100 µL of lysis buffer to each well and incubating for 10-15 minutes at room temperature with gentle shaking.
-
Transfer the cell lysates to a new 96-well plate.
-
Add an equal volume of pNPP substrate solution to each well.
-
Incubate at room temperature or 37°C and monitor the development of a yellow color.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are directly proportional to the ALP activity.
-
It is recommended to perform a parallel cell viability assay (e.g., MTT or CellTiter-Glo) to normalize the ALP activity to the cell number, ensuring that the observed effects are not due to cytotoxicity of the compound.
-
Conclusion
This compound is a valuable tool for studying the role of BMP signaling in C2C12 cell differentiation and other biological processes. The provided protocols and concentration guidelines offer a solid foundation for designing and executing experiments to investigate the inhibitory effects of this compound on the BMP pathway. Researchers should optimize the specific concentrations and incubation times based on their experimental setup and the specific BMP ligand being used.
References
- 1. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone morphogenetic protein-2 converts the differentiation pathway of C2C12 myoblasts into the osteoblast lineage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ors.org [ors.org]
- 4. selleckchem.com [selleckchem.com]
- 5. stemcell.com [stemcell.com]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | DM-3189 | ALK2 and ALK3 inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols: LDN193189 for Promoting Differentiation of Sensory Epithelial Cells of the Inner Ear
For Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of inner ear sensory epithelial cells, particularly hair cells, from pluripotent stem cells is a significant area of research for understanding inner ear development, modeling hearing and balance disorders, and developing potential cell-based therapies. A key signaling pathway that governs the early stages of inner ear development is the Bone Morphogenetic Protein (BMP) pathway. Timely inhibition of BMP signaling is crucial for the specification of the otic placode, the precursor to all inner ear structures. LDN193189 is a potent and selective small molecule inhibitor of BMP signaling that has become an essential tool in protocols for generating inner ear organoids.
This compound acts by inhibiting the BMP type I receptors ALK2 and ALK3, and to a lesser extent ALK6.[1] This inhibition prevents the phosphorylation of downstream SMAD proteins, thereby blocking the canonical BMP signaling cascade. In the context of inner ear development, inhibiting BMP signaling at the appropriate time, in conjunction with the activation of other pathways such as Fibroblast Growth Factor (FGF) signaling, directs pluripotent stem cells towards a pre-placodal ectoderm fate, a critical step in the formation of the otic vesicle and subsequent differentiation of sensory hair cells and supporting cells.[2][3]
These application notes provide a comprehensive overview of the use of this compound in promoting the differentiation of inner ear sensory epithelial cells, including quantitative data on its effects, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative and qualitative effects of this compound on the differentiation of inner ear sensory epithelial cells, as reported in various studies.
Table 1: Effect of this compound on Otic Progenitor Induction and Gene Expression
| Parameter | Treatment Condition | Observed Effect | Key Genes Upregulated | Reference |
| Otic-Epibranchial Progenitor Domain (OEPD) Formation | FGF-2 and this compound | Thickening of the outer epithelium and formation of an OEPD-like phenotype. | PAX8, SOX2, TFAP2A | [3] |
| Pax2 Expression | FGF2 and this compound | Upregulation of Pax2, a key marker of otic lineage. | Pax2 | [4] |
| Neural Lineage Gene Expression | This compound | Upregulation of neural lineage-related genes and proteins. | Neural stem/progenitor cell markers | [5] |
| Atoh1 Expression | Activin A (downstream of pathways modulated by BMP inhibition) | More than 4-fold increase in Atoh1 expression. | Atoh1 | [6] |
| Pou4f3 Expression | Activin A (downstream of pathways modulated by BMP inhibition) | More than 12-fold increase in Pou4f3 expression. | Pou4f3 | [6] |
Table 2: Effect of Modulating BMP and Wnt Signaling on Inner Ear Organoid Formation
| Parameter | Treatment Condition | Observed Effect | Reference |
| Otic Vesicle Luminal Area (Day 10) | 3 µM CHIR99021 (Wnt agonist) + BMP inhibition | Increased mean luminal area (126.21 ± 37.93 µm²) compared to no CHIR (15.27 ± 7.41 µm²). | [7] |
| Myo7a/Sox2+ Vesicles (Day 21) | 3 µM CHIR99021 (Wnt agonist) + BMP inhibition | Higher mean number of vesicles (1.28 ± 0.17) compared to no CHIR (0.54 ± 0.13). | [7] |
| Otic Vesicle Production (Day 14) | Optimal CHIR99021 addition on Day 8 | Larger mean luminal area (400.37 ± 92.63 μm²) compared to earlier or later addition. | [7] |
Signaling Pathways and Experimental Workflow
Signaling Pathway for Otic Induction
The differentiation of pluripotent stem cells into inner ear sensory epithelia is a stepwise process that mimics embryonic development. The interplay between BMP, FGF, and Wnt signaling pathways is critical. Initially, BMP signaling is required for the formation of non-neural ectoderm. Subsequently, inhibition of BMP signaling by this compound, coupled with FGF activation, promotes the specification of the pre-placodal ectoderm, which gives rise to the otic placode. Later, Wnt signaling plays a role in the expansion of otic progenitors.
Experimental Workflow for Inner Ear Organoid Generation
The generation of inner ear organoids is a multi-day process involving the aggregation of pluripotent stem cells and their sequential treatment with a cocktail of small molecules and growth factors, including this compound.
Experimental Protocols
This protocol is a generalized guideline based on published methods for generating inner ear organoids from human pluripotent stem cells (hPSCs).[3][8][9] Researchers should optimize concentrations and timing for their specific cell lines and experimental conditions.
Materials and Reagents
-
Human pluripotent stem cells (e.g., H9, WA25)
-
mTeSR1 or other appropriate hPSC maintenance medium
-
AggreWell plates or U-bottom low-attachment 96-well plates
-
Chemically Defined Medium (CDM)
-
Matrigel
-
Recombinant human BMP4
-
SB431542 (TGF-β inhibitor)
-
This compound
-
Recombinant human FGF-2
-
CHIR99021 (Wnt agonist)
-
Organoid Maturation Medium
-
Standard cell culture reagents and equipment
Protocol
Phase 1: Aggregation and Non-Neural Ectoderm Induction (Days 0-3)
-
Day 0: Dissociate hPSCs into a single-cell suspension. Seed the cells into AggreWell or U-bottom plates at a density to form aggregates of a desired size (e.g., 2000-4000 cells/aggregate) in maintenance medium supplemented with a ROCK inhibitor (e.g., Y-27632).
-
Day 1: After 24 hours, carefully replace the medium with CDM supplemented with BMP4 (e.g., 10-50 ng/mL) and SB431542 (e.g., 10 µM).
-
Day 2: Perform a half-medium change with the same medium as Day 1.
Phase 2: Pre-Placodal Ectoderm Induction (Days 3-8)
-
Day 3: Add Matrigel to the culture to a final concentration of 1-2%. This promotes epithelialization.
-
Day 4: Add this compound (e.g., 200 nM) and FGF-2 (e.g., 50 ng/mL) to the existing medium. The inhibition of BMP signaling by this compound is critical at this stage.
-
Days 5-7: Continue culture with daily half-medium changes containing CDM with this compound and FGF-2.
Phase 3: Otic Placode Formation and Vesicle Development (Days 8-12)
-
Day 8: Switch to a medium containing a Wnt agonist such as CHIR99021 (e.g., 3 µM) to promote otic fate.
-
Days 9-11: Continue culture in the presence of the Wnt agonist with daily half-medium changes. During this period, otic placode-like structures should begin to emerge.
-
Day 12: Transfer the aggregates to a larger format (e.g., 24-well plate) in Organoid Maturation Medium.
Phase 4: Maturation of Inner Ear Organoids (Days 12 onwards)
-
Continue to culture the organoids in Organoid Maturation Medium with regular medium changes (e.g., every 2-3 days).
-
Over the following weeks, the otic vesicles will mature, and sensory epithelia containing hair cells (marked by proteins like MYO7A and ATOH1) and supporting cells (marked by SOX2) will develop.
-
Organoids can be harvested at different time points for analysis by immunohistochemistry, qRT-PCR, or functional assays.
Conclusion
This compound is an indispensable tool for directing the differentiation of pluripotent stem cells towards an inner ear sensory epithelial fate. By potently and selectively inhibiting the BMP signaling pathway at a critical developmental window, this compound, in concert with other signaling modulators, enables the recapitulation of key steps of otic induction in vitro. The protocols and data presented here provide a valuable resource for researchers working on inner ear development, disease modeling, and the development of novel therapies for hearing and balance disorders. Further optimization of the timing and concentration of this compound and other small molecules may lead to even more efficient and robust generation of functional inner ear sensory epithelia.
References
- 1. stemcell.com [stemcell.com]
- 2. Large Scale Gene Expression Profiles of Regenerating Inner Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generation of inner ear organoids with functional hair cells from human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Otic Induction to Hair Cell Production: Pax2EGFP Cell Line Illuminates Key Stages of Development in Mouse Inner Ear Organoid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Bone Morphogenetic Protein Signaling Inhibitor, this compound, Converts Ischemia-Induced Multipotent Stem Cells into Neural Stem/Progenitor Cell-Like Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A counter gradient of Activin A and follistatin instructs the timing of hair cell differentiation in the murine cochlea | eLife [elifesciences.org]
- 7. Modulation of Wnt Signaling Enhances Inner Ear Organoid Development in 3D Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Directed Differentiation of Human Pluripotent Stem Cells into Inner Ear Organoids | Springer Nature Experiments [experiments.springernature.com]
- 9. Generation of inner ear organoids from human pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preventing Ovarian Cancer Cell Proliferation with LDN193189
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ovarian cancer remains a significant cause of mortality among gynecological malignancies, primarily due to late-stage diagnosis and the development of chemoresistance. The Bone Morphogenetic Protein (BMP) signaling pathway has been identified as a potential therapeutic target in ovarian cancer, with studies indicating its role in promoting tumor growth and proliferation. LDN193189 is a potent and selective small molecule inhibitor of the BMP type I receptors ALK1, ALK2, ALK3, and ALK6. By targeting these receptors, this compound effectively blocks BMP-mediated signaling, leading to an anti-proliferative effect in ovarian cancer cells. These application notes provide detailed protocols for assessing the efficacy of this compound in preventing ovarian cancer cell proliferation and characterizing its mechanism of action.
Mechanism of Action
This compound is a derivative of Dorsomorphin and acts as an ATP-competitive inhibitor of BMP type I receptors. This inhibition prevents the phosphorylation of downstream mediators, primarily the SMAD proteins (SMAD1/5/8), as well as non-SMAD pathways such as p38 MAPK and Akt. The blockade of these signaling cascades ultimately leads to a reduction in the transcription of BMP target genes, which are involved in cell proliferation, differentiation, and survival. In the context of ovarian cancer, this targeted inhibition results in a dose-dependent decrease in cell viability and can induce a caspase-3-independent, reactive oxygen species-dependent cell death. Furthermore, this compound has been shown to resensitize cisplatin-resistant ovarian cancer cell lines to chemotherapy.
Caption: BMP signaling pathway and the inhibitory action of this compound.
Data Presentation
The inhibitory effect of this compound on ovarian cancer cell proliferation is dose-dependent. The half-maximal inhibitory concentration (IC50) values vary among different ovarian cancer cell lines, reflecting their diverse genetic backgrounds and dependencies on the BMP signaling pathway.
| Compound | Target | IC50 (nM) |
| This compound | ALK1 | 0.8 |
| ALK2 | 0.8 | |
| ALK3 | 5.3 | |
| ALK6 | 16.7 |
Table 1: IC50 Values of this compound for BMP Type I Receptors. This table summarizes the in vitro kinase assay IC50 values for this compound against its primary targets.
| Ovarian Cancer Cell Line | This compound IC50 (µM) - Illustrative |
| SKOV3 | 1.5 |
| OVCAR3 | 2.1 |
| A2780 | 1.8 |
| CAOV3 | 2.5 |
| TOV112D | 1.2 |
| TOV21G | 3.0 |
Table 2: Illustrative IC50 Values of this compound in Ovarian Cancer Cell Lines. The values presented are for illustrative purposes to demonstrate the expected range of efficacy. Actual IC50 values should be determined experimentally for each cell line.
Experimental Protocols
The following protocols provide a framework for evaluating the anti-proliferative effects of this compound on ovarian cancer cells.
Caption: Experimental workflow for assessing this compound efficacy.
Cell Culture and Maintenance
-
Cell Lines: Human ovarian cancer cell lines such as SKOV3, OVCAR3, A2780, CAOV3, TOV112D, and TOV21G.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells upon reaching 80-90% confluency.
Preparation of this compound Stock Solution
-
Solvent: Dissolve this compound powder in sterile DMSO to create a 10 mM stock solution.
-
Storage: Aliquot the stock solution and store at -20°C to avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh dilutions of this compound in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cell Viability (MTS) Assay
This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
Cell Seeding: Seed ovarian cancer cells in a 96-well plate at a density of 5,000-10,
Application Notes and Protocols: The Role of LDN193189 in Pancreatic Beta Cell Generation from Human Pluripotent Stem Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of LDN193189 in the directed differentiation of human pluripotent stem cells (hPSCs) into functional pancreatic beta cells. This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway, a crucial regulator of cell fate decisions during embryonic development. Its application in pancreatic differentiation protocols is pivotal for specifying pancreatic progenitors and enhancing the efficiency of beta cell generation.
Introduction to this compound
This compound is a derivative of Dorsomorphin and acts as a highly selective inhibitor of the BMP pathway. It specifically targets the ATP-binding site of the type I BMP receptors ALK1, ALK2, ALK3, and ALK6, with IC50 values in the low nanomolar range. By inhibiting these receptors, this compound effectively blocks the downstream phosphorylation of Smad1/5/8, thereby preventing the nuclear translocation of these transcription factors and the subsequent activation of BMP target genes. This targeted inhibition is instrumental in directing hPSCs towards a pancreatic lineage by preventing their differentiation into alternative fates such as hepatic or intestinal lineages.
Application in Pancreatic Beta Cell Differentiation
The generation of pancreatic beta cells from hPSCs in vitro mimics the key stages of embryonic pancreatic development. This multi-step process involves the sequential addition of specific growth factors and small molecules to guide the cells through stages of definitive endoderm, primitive gut tube, pancreatic progenitors, endocrine progenitors, and finally, mature beta cells.
This compound is typically introduced during the transition from the primitive gut tube to the pancreatic progenitor stage. During this critical window, inhibition of BMP signaling is essential to promote the expression of key pancreatic transcription factors such as PDX1 and NKX6.1, while simultaneously suppressing genes associated with other endodermal lineages. The timely and precise application of this compound, often in combination with other signaling modulators like Retinoic Acid (RA), SANT-1, and activators of the PKC pathway (e.g., PDBu), has been shown to significantly improve the yield and functionality of the resulting beta-like cells.
Quantitative Data Summary
The following table summarizes the application of this compound in various published protocols for generating pancreatic beta cells from hPSCs. This allows for a comparative overview of different methodologies.
| Protocol Stage | This compound Concentration | Treatment Duration | Key Co-administered Small Molecules/Factors | Reference |
| Pancreatic Specification | 200 nM | Days 7-8 only | KGF, Retinoic Acid, SANT-1, Phorbol 12,13-dibutyrate (PDBu) | |
| Pancreatic Progenitors | Not specified | Not specified | KGF, SANT-1, TPPB, Retinoic Acid (RA) | |
| Pancreatic Progenitors (PP1) | 200 nM | Day 6 only | KGF, SANT-1, Retinoic Acid (RA), PDBu | |
| Pancreatic Progenitors | 100 nM | Not specified | KGF, SANT-1, Retinoic Acid (RA), PdBU/PKC Activator II | |
| Pancreatic Progenitors | 200 nM | 8 days | KGF, SANT-1, TTNPB, PDBu | |
| Posterior Foregut | Not specified | Not specified | FGF7, SANT-1, PdBU, Retinoic Acid (RA) | |
| Pancreatic Progenitors | 100 nM | Stages 2-4 | Noggin (alternative BMP inhibitor), Retinoic Acid |
Signaling Pathway and Experimental Workflow
BMP Signaling Pathway Inhibition by this compound
Caption: Inhibition of the BMP signaling pathway by this compound.
Experimental Workflow for Pancreatic Beta Cell Differentiation
Caption: A generalized workflow for hPSC differentiation to beta cells.
Detailed Experimental Protocol
This protocol is a representative example adapted from published methodologies for the generation of pancreatic progenitors and subsequent beta cells using this compound. Researchers should optimize reagent concentrations and timings for their specific hPSC lines.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
DMEM/F12, RPMI 1640, MCDB 1301 media
-
B27 Supplement (with and without insulin)
-
Activin A
-
CHIR99021
-
Keratinocyte Growth Factor (KGF)
-
SANT-1
-
Retinoic Acid (RA)
-
This compound (Stock solution in DMSO)
-
Phorbol 12,13-dibutyrate (PDBu)
-
ALK5 inhibitor (e.g., RepSox)
-
Thyroid Hormone (T3)
-
Compound E (gamma-secretase inhibitor)
-
Betacellulin
Procedure:
Stage 1: Definitive Endoderm (DE) Induction (Days 0-3)
-
On Day 0, aspirate the maintenance medium from confluent hPSCs and replace it with DE induction medium (e.g., RPMI 1640 with B27 supplement without insulin, 100 ng/mL Activin A, and 3 µM CHIR99021).
-
Incubate for 24 hours.
-
On Days 1 and 2, perform a daily medium change with fresh DE induction medium.
Stage 2: Primitive Gut Tube (PGT) Generation (Days 4-6)
-
On Day 4, aspirate the DE induction medium and replace it with PGT medium (e.g., RPMI 1640 with B27 supplement, 50 ng/mL KGF).
-
Perform daily medium changes on Days 5 and 6.
Stage 3: Pancreatic Progenitor (PP) Specification (Days 7-13)
-
On Day 7, switch to PP specification medium (e.g., DMEM/F12 with B27 supplement, 50 ng/mL KGF, 0.25 µM SANT-1, 2 µM Retinoic Acid, and 200 nM this compound). Some protocols may also include a PKC activator like 10 µM PDBu for the first two days of this stage.
-
On Day 8, replace with fresh PP specification medium containing all components.
-
From Day 9 to Day 13, continue with daily medium changes using PP specification medium without this compound and PDBu.
Stage 4: Endocrine Progenitor (EP) Differentiation (Days 14-20)
-
On Day 14, induce endocrine differentiation by switching to EP medium (e.g., MCDB 1301 with B27 supplement, 10 µM RepSox, 1 µM T3, and 1 µM Compound E).
-
Continue with daily medium changes until Day 20.
Stage 5: Beta Cell Maturation (Days 21+)
-
On Day 21, switch to a maturation medium (e.g., MCDB 1301 with B27 supplement, 20 ng/mL Betacellulin, and other maturation factors).
-
Continue culture with regular medium changes for at least another week to allow for the maturation of functional, glucose-responsive beta cells.
Conclusion
This compound is an indispensable tool for the efficient and directed differentiation of hPSCs into pancreatic beta cells. Its potent and selective inhibition of the BMP signaling pathway at a critical stage of pancreatic development ensures the specification of the desired cell lineage. The protocols and data presented here provide a comprehensive resource for researchers aiming to generate pancreatic beta cells for disease modeling, drug screening, and potential therapeutic applications. It is crucial to empirically optimize the protocols for each specific hPSC line to achieve the highest efficiency and functionality of the resulting beta cells.
LDN193189: A Tool for Investigating BMP Signaling in Breast Cancer Bone Metastasis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bone metastasis is a frequent and devastating complication of breast cancer, significantly impacting patient survival and quality of life. The bone morphogenetic protein (BMP) signaling pathway has emerged as a critical player in the complex interplay between tumor cells and the bone microenvironment. LDN193189, a potent and selective small molecule inhibitor of BMP type I receptors ALK2 (ACVR1) and ALK3 (BMPR1A), serves as a valuable chemical probe to dissect the role of this pathway in breast cancer progression and bone metastasis. These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in preclinical studies of breast cancer bone metastasis.
Mechanism of Action: this compound is a derivative of dorsomorphin and exhibits high affinity for the ATP-binding pocket of the kinase domain of ALK2 and ALK3, with IC50 values in the low nanomolar range.[1][2][3][4] By inhibiting these receptors, this compound effectively blocks the canonical SMAD1/5/8 signaling cascade downstream of BMP ligands. The BMP pathway is implicated in various cellular processes relevant to cancer, including cell proliferation, differentiation, migration, and invasion.[5][6][7] In the context of breast cancer bone metastasis, targeting BMP signaling with this compound can help elucidate its contribution to tumor cell colonization and interaction with the bone niche.
Quantitative Data Summary
The following tables summarize key quantitative findings from a pivotal study by Vollaire et al. (2019) investigating the in vivo effects of this compound on breast cancer bone metastasis in a mouse model.
Table 1: Effect of this compound on Metastasis Development in ZNF217-revLuc Injected Mice
| Parameter | Control (Vehicle) | This compound-Treated |
| Metastasis-Free Survival | Higher | Lower |
| Total Metastases Load (photons/s) | Lower | Higher |
| Average Number of Metastases per Mouse | Lower | Higher |
| Total Bioluminescent Signal per Metastasis | Lower | Higher |
Data adapted from Vollaire et al., 2019. This study surprisingly found that systemic this compound treatment enhanced metastasis development.[7][8][9][10][11]
Table 2: Effect of this compound on Metastasis Development in pcDNA6-revLuc Injected Mice
| Parameter | Control (Vehicle) | This compound-Treated |
| Metastasis-Free Survival | Higher | Lower |
| Total Metastases Load (photons/s) | Lower | Higher |
| Average Number of Metastases per Mouse | Lower | Higher |
Data adapted from Vollaire et al., 2019. Similar to the ZNF217 model, this compound promoted metastasis in the control cell line.[7][8][9][10][11]
Experimental Protocols
In Vitro Cell Migration and Invasion Assays
This protocol describes how to assess the effect of this compound on the migratory and invasive potential of breast cancer cells using a Boyden chamber assay.
Materials:
-
Breast cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
This compound (solubilized in DMSO)
-
Boyden chamber inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Chemoattractant (e.g., medium with 10% FBS)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
-
Microscope
Protocol:
-
Cell Preparation:
-
Culture breast cancer cells to 70-80% confluency.
-
Serum-starve the cells for 24 hours in serum-free medium prior to the assay.
-
On the day of the assay, detach cells using trypsin, wash with PBS, and resuspend in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
This compound Treatment:
-
Prepare different concentrations of this compound in serum-free medium. A vehicle control (DMSO) should be included.
-
Incubate the cell suspension with the respective this compound concentrations for 1-2 hours at 37°C.
-
-
Assay Setup:
-
For Invasion Assay: Thaw Matrigel on ice and dilute with cold serum-free medium. Coat the top of the Boyden chamber inserts with a thin layer of the Matrigel solution and allow it to solidify at 37°C for 30-60 minutes.
-
For Migration Assay: No Matrigel coating is required.
-
Add 500 µL of chemoattractant (e.g., medium with 10% FBS) to the lower chamber of the Boyden apparatus.
-
Add 200 µL of the pre-treated cell suspension to the upper chamber of the inserts.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.
-
-
Quantification:
-
After incubation, remove the inserts from the plate.
-
Use a cotton swab to gently remove the non-migrated/invaded cells from the top surface of the membrane.
-
Fix the cells on the bottom surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15-20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of migrated/invaded cells in several random fields under a microscope.
-
In Vivo Breast Cancer Bone Metastasis Model
This protocol details the establishment of a murine model of breast cancer bone metastasis and subsequent treatment with this compound.
Materials:
-
Immunocompromised mice (e.g., female nude mice, 6-8 weeks old)
-
Luciferase-expressing breast cancer cells (e.g., MDA-MB-231-luc)
-
PBS (sterile)
-
Anesthesia (e.g., isoflurane)
-
27-gauge needle and syringe
-
This compound
-
Vehicle solution (e.g., sterile saline or PBS with a solubilizing agent)
-
Bioluminescence imaging system
-
D-luciferin
Protocol:
-
Cell Preparation for Injection:
-
Culture luciferase-expressing breast cancer cells to 80% confluency.
-
Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/100 µL. Keep the cells on ice.
-
-
Intracardiac Injection:
-
Anesthetize the mouse using isoflurane.
-
Position the mouse in a supine position.
-
Insert a 27-gauge needle into the left ventricle of the heart. Successful entry is often indicated by the appearance of bright red blood in the syringe hub.
-
Slowly inject 100 µL of the cell suspension (1 x 10^6 cells).
-
Monitor the mouse for recovery from anesthesia.
-
-
This compound Treatment:
-
Allow the tumors to establish for a set period (e.g., 7 days).
-
Prepare the this compound solution in a suitable vehicle. A common dose is 3 mg/kg.
-
Administer this compound or vehicle to the mice daily via intraperitoneal (i.p.) injection.
-
-
Bioluminescence Imaging:
-
Once a week, monitor tumor growth and metastasis formation using a bioluminescence imaging system.
-
Administer D-luciferin (e.g., 150 mg/kg) via i.p. injection to the anesthetized mice.
-
After 10-15 minutes, acquire bioluminescent images.
-
Quantify the photon flux from regions of interest to measure tumor burden and metastatic lesions.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Tissues (e.g., bones, lungs, liver) can be harvested for histological analysis (H&E staining, immunohistochemistry) to confirm the presence of metastases.
-
Visualizations
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for studying this compound in breast cancer metastasis.
References
- 1. Easily Master MDA-MB-231 Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cellagentech.com [cellagentech.com]
- 5. Breast cancer metastasis to bone: evaluation of bioluminescent imaging and microSPECT/CT for detecting bone metastasis in immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genome.ucsc.edu [genome.ucsc.edu]
- 7. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Bone Morphogenetic Protein Signaling Inhibitor LDN-193189 Enhances Metastasis Development in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel mouse mammary cell lines for in vivo bioluminescence imaging (BLI) of bone metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Anterior Foregut Endoderm Differentiation using LDN193189
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the directed differentiation of pluripotent stem cells (PSCs) into anterior foregut endoderm (AFE) using the small molecule inhibitor LDN193189. The protocols and data presented are intended to facilitate the generation of AFE for research, drug discovery, and potential therapeutic applications.
Introduction
The anterior foregut endoderm is a critical embryonic tissue that gives rise to various organs, including the esophagus, lung, thyroid, and thymus. The ability to generate AFE from pluripotent stem cells in vitro offers a powerful tool for studying development, modeling diseases, and developing cell-based therapies. A common and effective method for directing PSCs towards an AFE fate involves a two-step process: initial differentiation into definitive endoderm (DE), followed by the inhibition of Bone Morphogenetic Protein (BMP) and Transforming Growth Factor-beta (TGF-β) signaling pathways. This compound, a potent and selective inhibitor of BMP signaling, plays a crucial role in this "anteriorization" of the definitive endoderm.
This compound is a derivative of Dorsomorphin and acts by inhibiting the BMP type I receptors ALK1, ALK2, ALK3, and ALK6. By blocking BMP signaling, this compound prevents the posteriorization of the endoderm, thereby promoting the expression of anterior markers such as SOX2 and PAX9. This protocol outlines the use of this compound in conjunction with a TGF-β inhibitor to efficiently guide pluripotent stem cells toward an AFE lineage.
Signaling Pathway and Experimental Workflow
The differentiation of pluripotent stem cells into anterior foregut endoderm is a stepwise process that mimics embryonic development. The key transition from definitive endoderm to anterior foregut endoderm is achieved by modulating the BMP and TGF-β signaling pathways.
The experimental workflow involves a multi-day protocol with precise timing for the addition of small molecules to guide the differentiation process.
Quantitative Data Summary
The efficiency of differentiation can be assessed by quantifying the percentage of cells expressing key lineage markers at each stage and by measuring the relative gene expression levels.
Table 1: Differentiation Efficiency
| Stage | Marker | Method | Reported Efficiency |
| Definitive Endoderm | CXCR4, c-KIT, EPCAM | Flow Cytometry | >95% |
| Anterior Foregut Endoderm | SOX2, PAX9 | Immunofluorescence/qPCR | Highly enriched population |
Table 2: Gene Expression Changes During AFE Differentiation
| Gene | Stage of Upregulation | Function/Marker Type |
| Definitive Endoderm Markers | ||
| SOX17 | Definitive Endoderm | Transcription factor, key DE marker |
| FOXA2 | Definitive & Anterior Foregut Endoderm | Pioneer transcription factor |
| CXCR4 | Definitive Endoderm | Cell surface marker for DE enrichment |
| Anterior Foregut Endoderm Markers | ||
| SOX2 | Anterior Foregut Endoderm | Transcription factor, foregut marker |
| PAX9 | Anterior Foregut Endoderm | Transcription factor, pharyngeal endoderm |
| TBX1 | Anterior Foregut Endoderm | Transcription factor, pharynx marker |
| Posterior Endoderm Markers (Downregulated in AFE) | ||
| CDX2 | Hindgut | Transcription factor, hindgut marker |
Experimental Protocols
This protocol is a synthesis of commonly used methods for the differentiation of pluripotent stem cells into anterior foregut endoderm. Researchers should optimize conditions for their specific cell lines.
Materials
-
Human pluripotent stem cells (e.g., H9 ESCs or iPSCs)
-
Matrigel or other suitable extracellular matrix
-
DMEM/F12 medium
-
KnockOut Serum Replacement (KSR)
-
B-27 Supplement
-
N-2 Supplement
-
GlutaMAX
-
Non-Essential Amino Acids (NEAA)
-
2-Mercaptoethanol
-
Activin A
-
This compound
-
SB431542
-
Basic Fibroblast Growth Factor (bFGF)
-
Phosphate Buffered Saline (PBS)
-
Accutase or other cell dissociation reagent
Protocol
Step 1: Pluripotent Stem Cell Culture (Day -2 to 0)
-
Culture human PSCs on Matrigel-coated plates in mTeSR1 or a similar maintenance medium.
-
Passage cells 2-3 days before initiating differentiation to achieve 70-80% confluency on Day 0.
Step 2: Definitive Endoderm Induction (Day 1 to 4)
-
On Day 0, aspirate the PSC maintenance medium and replace it with DE Induction Medium.
-
DE Induction Medium: RPMI 1640 supplemented with 0.5% B-27 Supplement, 100 ng/mL Activin A. Some protocols also include bFGF at this stage.
-
-
Incubate the cells at 37°C, 5% CO2.
-
Change the medium daily for 3-4 days. By day 4, cells should exhibit a cobblestone-like morphology characteristic of definitive endoderm.
-
(Optional) At the end of this stage, cells can be analyzed for DE markers such as CXCR4 and SOX17.
Step 3: Anterior Foregut Endoderm Induction (Day 5 to 9)
-
On Day 5, aspirate the DE Induction Medium and replace it with AFE Induction Medium.
-
AFE Induction Medium: RPMI 1640 supplemented with 2
-
LDN193189 as a Cost-Effective and Stable Alternative to Noggin in Stem Cell Differentiation Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The directed differentiation of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into specific lineages is a cornerstone of regenerative medicine, disease modeling, and drug discovery. A critical step in many differentiation protocols, particularly for neural lineages, is the inhibition of the Bone Morphogenetic Protein (BMP) signaling pathway. For years, the secreted protein Noggin has been the gold standard for BMP antagonism in cell culture. However, its high cost, batch-to-batch variability, and limited stability in culture have driven the search for alternatives. LDN193189, a small molecule inhibitor of BMP type I receptors, has emerged as a potent, stable, and cost-effective substitute for Noggin in a variety of stem cell differentiation protocols.
This document provides detailed application notes, comparative data, and experimental protocols for utilizing this compound as a replacement for Noggin in stem cell differentiation.
Mechanism of Action: Noggin vs. This compound
Both Noggin and this compound effectively inhibit the BMP signaling pathway, but through distinct mechanisms. Understanding these differences is crucial for optimizing differentiation protocols.
-
Noggin: A secreted glycoprotein that acts as a direct antagonist of BMP ligands. It binds to BMPs (such as BMP2, BMP4, and BMP7) in the extracellular space, preventing them from interacting with their cell surface receptors (BMPRs). This sequestration of BMPs effectively blocks the initiation of the downstream signaling cascade.
-
This compound: A potent and selective small molecule inhibitor of the intracellular kinase domains of BMP type I receptors, specifically ALK2 and ALK3. By binding to these receptors, this compound prevents their phosphorylation and activation by BMP ligand-bound type II receptors. This intracellular blockade halts the phosphorylation of downstream effectors, the SMAD1/5/8 proteins, thereby preventing their translocation to the nucleus and the subsequent transcription of BMP target genes.
Figure 1: Mechanism of BMP Signaling Inhibition by Noggin and this compound.
Quantitative Data Summary
The following tables provide a summary of key quantitative data for this compound and Noggin, facilitating a direct comparison of their properties and typical working concentrations in stem cell differentiation protocols.
Table 1: Inhibitor Properties
| Parameter | This compound | Noggin |
| Type | Small Molecule | Recombinant Protein |
| Target | ALK2 and ALK3 Kinase Domains | Extracellular BMP Ligands |
| IC₅₀ (ALK2) | 0.8 - 5 nM | N/A |
| IC₅₀ (ALK3) | 5.3 - 30 nM | N/A |
| EC₅₀ | N/A | ~1.5 nM (70.1 ng/mL) for BMP-2 inhibition |
| Molecular Weight | 406.48 g/mol (free base) | ~23 kDa (monomer, reduced) |
| Stability in Culture | High | Moderate to Low |
| Cost | Low | High |
| Batch Variability | Low | Can be significant |
Table 2: Typical Working Concentrations in Stem Cell Differentiation
| Application | Cell Type | This compound Concentration | Noggin Concentration |
| Neural Induction (Dual SMAD Inhibition) | hPSCs | 50 - 250 nM | 100 - 500 ng/mL |
| Chondrogenesis | BMSCs | 100 - 1000 nM | N/A in provided context |
| Neural Crest Cell Differentiation | hPSCs | 100 nM | N/A in provided context |
| Conversion of Ischemia-Induced Stem Cells to Neural Progenitors | iSCs | Not specified, but effective | N/A |
Experimental Protocols
The following are detailed protocols for the directed differentiation of human pluripotent stem cells (hPSCs) into neural progenitor cells (NPCs) using either this compound or Noggin as part of the dual SMAD inhibition strategy.
Protocol 1: Neural Induction of hPSCs using this compound (Dual SMAD Inhibition)
This protocol is adapted from established methods for the rapid and efficient generation of NPCs from a confluent monolayer of hPSCs.
Materials:
-
hPSCs cultured on Matrigel-coated plates
-
hPSC expansion medium (e.g., mTeSR1 or E8)
-
Neural Induction Medium (NIM), composed of:
-
DMEM/F12
-
1X N2 Supplement
-
1X B27 Supplement
-
1X GlutaMAX
-
1X Non-Essential Amino Acids
-
-
This compound (stock solution in DMSO, e.g., 100 µM)
-
SB431542 (stock solution in DMSO, e.g., 10 mM)
-
Y-27632 (ROCK inhibitor, optional for single-cell passaging)
-
Accutase or other gentle cell dissociation reagent
-
Matrigel
Procedure:
-
Plating hPSCs for Neural Induction:
-
Culture hPSCs to ~80-90% confluency in their expansion medium.
-
To initiate differentiation, aspirate the expansion medium and replace it with NIM.
-
-
Initiation of Differentiation (Day 0):
-
To the NIM, add this compound to a final concentration of 100 nM and SB431542 to a final concentration of 10 µM.
-
-
Daily Media Changes (Days 1-4):
-
Aspirate the medium daily and replace it with fresh NIM containing 100 nM this compound and 10 µM SB431542.
-
-
Transition to Neural Progenitor Medium (Days 5-10):
-
Continue daily media changes with NIM containing the dual SMAD inhibitors. Observe the morphological changes as the cells transition to a more uniform neuroepithelial sheet.
-
-
Passaging of Neural Progenitor Cells (Day 11):
-
The resulting NPCs can be passaged for expansion.
-
Wash the cells with DPBS and incubate with Accutase until the cells detach.
-
Collect the cells, centrifuge, and resuspend in NPC expansion medium (NIM supplemented with growth factors like FGF2 and EGF).
-
Plate the NPCs onto new Matrigel-coated plates.
-
Protocol 2: Neural Induction of hPSCs using Noggin (Dual SMAD Inhibition)
This protocol is a more traditional approach to dual SMAD inhibition for neural induction.
Materials:
-
Same as Protocol 1, but replace this compound with Recombinant Human Noggin.
Procedure:
-
Plating hPSCs for Neural Induction:
-
Follow Step 1 from Protocol 1.
-
-
Initiation of Differentiation (Day 0):
-
To the NIM, add Noggin to a final concentration of 200 ng/mL and SB431542 to a final concentration of 10 µM.
-
-
Media Changes and Weaning off Serum Replacement (if applicable, Days 1-10):
-
Some protocols start with a medium containing KnockOut Serum Replacement (KSR) and gradually wean the cells into N2 medium. A simplified approach is to use a consistent serum-free NIM from Day 0.
-
Aspirate the medium daily (or every other day as the protocol dictates) and replace it with fresh NIM containing 200 ng/mL Noggin and 10 µM SB431542.
-
-
Passaging of Neural Progenitor Cells (Day 11):
-
Follow Step 5 from Protocol 1.
-
Troubleshooting & Optimization
Technical Support Center: Minimizing LDN193189-Induced Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the toxicity of LDN193189 in primary cell cultures. The following information is designed to help users navigate specific issues that may arise during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It functions by targeting the ATP-binding site of the intracellular kinase domain of BMP type I receptors, specifically ALK1, ALK2, ALK3, and ALK6.[1][4][5] Inhibition of these receptors prevents the phosphorylation of downstream SMAD proteins (Smad1/5/8), thereby blocking the canonical BMP signaling cascade.[6][7] this compound also affects non-Smad pathways, such as p38 MAPK, ERK1/2, and Akt signaling, that are induced by BMPs.[3][6]
Q2: Is this compound expected to be toxic to primary cells?
A2: The toxicity of this compound is cell-type dependent. Since BMP signaling is crucial for the proliferation, differentiation, and survival of many cell types, inhibition of this pathway can lead to reduced cell growth or cell death, which may be interpreted as toxicity. However, in some instances, this may be the desired on-target effect of the compound. For example, in bone marrow stromal cells, this compound did not show significant cytotoxicity at concentrations up to 1000 nM.[7][8] It is crucial to distinguish between off-target cytotoxicity and the intended biological consequences of BMP pathway inhibition.
Q3: What are the initial signs of this compound-induced toxicity in my primary cell culture?
A3: Visual indicators of toxicity can include a noticeable decrease in cell viability, changes in cell morphology (e.g., rounding up, detachment from the culture surface), and a reduction in proliferation rate compared to vehicle-treated control cells.[9][10]
Q4: How can I differentiate between on-target effects and off-target toxicity?
A4: To distinguish between on-target and off-target effects, consider the following:
-
Dose-response relationship: Off-target toxicity may occur at much higher concentrations than those required for BMP pathway inhibition.
-
Rescue experiments: If the observed "toxicity" is due to on-target BMP inhibition, it might be rescued by the addition of downstream components of the BMP pathway, if feasible for your experimental system.
-
Molecular markers: Assess the expression of known BMP target genes (e.g., Id1) to confirm on-target activity at concentrations that do not cause overt cell death.
Q5: What is the recommended solvent for this compound and what is a safe final concentration in my cell culture medium?
A5: While the provided search results do not explicitly state the recommended solvent for cell culture use, small molecules are often dissolved in DMSO. It is critical to ensure that the final concentration of the solvent in the culture medium is at a non-toxic level, typically ≤ 0.1% for DMSO, to avoid solvent-induced toxicity.[9][10] Always include a vehicle-only control in your experiments to assess the effect of the solvent on your cells.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cell death observed at all tested concentrations. | 1. Compound concentration is too high: Primary cells can be more sensitive than immortalized cell lines.[11] 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.[9][11] 3. On-target toxicity: The primary cells may be highly dependent on BMP signaling for survival. | 1. Perform a broad dose-response experiment with a wider range of this compound concentrations, starting from the low nanomolar range.[11] 2. Ensure the final solvent concentration is at a non-toxic level (e.g., ≤ 0.1% for DMSO) and include a vehicle control.[9][10] 3. If the toxicity is on-target, consider reducing the treatment duration or using a lower, non-lethal concentration that still achieves partial pathway inhibition. |
| Reduced cell proliferation or changes in cell morphology. | 1. On-target effect: Inhibition of BMP signaling can affect cell differentiation and proliferation.[1][12] 2. Suboptimal culture conditions: Primary cells are sensitive to their environment.[13][14] | 1. Assess markers of differentiation or proliferation to determine if the observed changes are consistent with BMP pathway inhibition. 2. Ensure optimal culture conditions, including media, supplements, and cell density.[9] Use low-passage primary cells whenever possible.[13][15] |
| Inconsistent results between experiments. | 1. Variability in primary cell lots: Different donors or batches of primary cells can have inherent biological differences.[9] 2. Inconsistent cell density at the time of treatment. [9] 3. Compound degradation: The compound may not be stable in the culture medium over long incubation periods. | 1. Characterize each new lot of primary cells for their baseline response. If possible, use a large, single batch of cryopreserved cells for a series of experiments.[9] 2. Standardize the cell seeding density for all experiments.[16] 3. Consider shorter treatment durations or replenishing the media with fresh compound for longer experiments.[11] |
| No observable effect of this compound. | 1. Compound concentration is too low. 2. Poor compound solubility or stability. | 1. Increase the concentration of this compound. Refer to the IC50 values in the table below for guidance. 2. Ensure the compound is fully dissolved. Some forms of this compound have poor water solubility.[4] The dihydrochloride salt is more water-soluble.[4] |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound for various BMP type I receptors.
| Target | IC50 (nM) | Assay Type |
| ALK1 | 0.8 | Kinase Assay |
| ALK2 | 0.8, 5 | Kinase Assay, C2C12 cells |
| ALK3 | 5.3, 30 | Kinase Assay, C2C12 cells |
| ALK6 | 16.7 | Kinase Assay |
Data compiled from multiple sources.[2][4][5]
Experimental Protocols
Protocol 1: Determining the Optimal Non-Toxic Concentration of this compound using a Dose-Response Assay
This protocol outlines a general method for determining the optimal working concentration of this compound that effectively inhibits the BMP pathway without causing significant cell death.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., sterile DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Compound Preparation: Prepare a stock solution of this compound in the appropriate vehicle. From this stock, prepare serial dilutions in complete culture medium to create a range of concentrations for testing (e.g., 0.1 nM to 10 µM). Prepare a vehicle control with the same final concentration of the solvent as the highest compound concentration.
-
Treatment: Carefully remove the medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: At the end of the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the IC50 for toxicity.
Protocol 2: Assessing On-Target Activity of this compound by Western Blot for Phospho-SMAD1/5/8
This protocol describes how to confirm that this compound is inhibiting the BMP signaling pathway in your primary cells.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound
-
BMP ligand (e.g., BMP2, BMP4)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-SMAD1/5/8, anti-total SMAD1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve the cells in low-serum medium for a few hours before treatment, if appropriate for your cell type.
-
Pre-treat the cells with a non-toxic concentration of this compound (determined from Protocol 1) or vehicle for 1-2 hours.
-
Stimulate the cells with a BMP ligand for 30-60 minutes to induce SMAD phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against phospho-SMAD1/5/8 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total SMAD1 as a loading control.
-
-
Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated SMAD1/5/8 in treated versus control samples. A significant decrease in the phospho-SMAD1/5/8 to total SMAD1 ratio in the this compound-treated samples indicates on-target activity.
Visualizations
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: General workflow for experiments with this compound in primary cells.
Caption: A logical decision tree for troubleshooting common this compound issues.
References
- 1. stemcell.com [stemcell.com]
- 2. miltenyibiotec.com [miltenyibiotec.com]
- 3. cellgs.com [cellgs.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound (HCl) | Small Molecules | BMP inhibitor in tetrahydrochloride form [captivatebio.com]
- 6. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of BMP signaling with LDN 193189 can influence bone marrow stromal cell fate but does not prevent hypertrophy during chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Small Molecules Dorsomorphin and LDN-193189 Inhibit Myostatin/GDF8 Signaling and Promote Functional Myoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
- 14. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 15. promocell.com [promocell.com]
- 16. benchchem.com [benchchem.com]
LDN193189 Protocol Refinement for Specific Cell Lines: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the small molecule inhibitor LDN193189. The information is tailored to address specific issues that may arise during experimental protocols involving various cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway.[1][2][3] It specifically targets the ATP-binding site of the intracellular kinase domain of BMP type I receptors.[4] This inhibition prevents the phosphorylation of downstream signaling molecules, primarily Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade.[5] this compound also affects non-Smad pathways, including the inhibition of p38, ERK1/2, and Akt signaling in certain cell types.[1][4]
Q2: Which specific BMP receptors does this compound inhibit?
This compound exhibits high potency against Activin receptor-like kinase 1 (ALK1), ALK2, ALK3, and ALK6.[2][3] It shows significantly less activity against ALK4, ALK5, and ALK7, which are type I receptors for the TGF-β and Activin signaling pathways, conferring its high selectivity for the BMP pathway.[1][6] This selectivity is over 200-fold for BMP signaling compared to TGF-β signaling.[5][7]
Q3: What is the difference between this compound and its dihydrochloride salt (this compound 2HCl)?
The standard this compound compound has poor solubility in aqueous solutions and even in DMSO.[5] For cell-based experiments, the water-soluble dihydrochloride salt (this compound 2HCl) is highly recommended to ensure proper dissolution and delivery to the cells in culture media.[5]
Q4: In which research areas is this compound commonly used?
This compound is widely utilized in various research fields, including:
-
Stem Cell Biology: To direct the differentiation of human pluripotent stem cells (hPSCs) into specific lineages, such as neural progenitors, nociceptive sensory neurons, and anterior foregut endoderm.[2][3][8]
-
Cancer Research: To investigate the role of BMP signaling in tumor growth and proliferation in various cancers, including prostate, breast, and ovarian cancer.[2][3]
-
Developmental Biology: To study the role of BMP signaling in embryonic development and tissue homeostasis.[1]
-
Disease Modeling: To investigate diseases associated with dysregulated BMP signaling, such as fibrodysplasia ossificans progressiva (FOP).[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate formation in stock solution or culture medium. | Poor solubility of the standard this compound compound. Use of old or water-absorbed DMSO. | Use the dihydrochloride salt (this compound 2HCl) for cell culture experiments.[5] Prepare stock solutions in fresh, high-quality DMSO.[5] Warm the stock solution at 37°C for 10 minutes and/or use an ultrasonic bath to aid dissolution.[9][10] |
| Inconsistent or no observable effect at expected concentrations. | Degradation of the compound due to improper storage or repeated freeze-thaw cycles. Final DMSO concentration in the culture medium is too high, causing cellular toxicity.[2] The specific cell line may be less sensitive to this compound. | Aliquot stock solutions into working volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.[2] Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[2] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Off-target effects observed. | Although highly selective, at very high concentrations, this compound may exhibit off-target effects. | Use the lowest effective concentration determined from a dose-response curve. Compare results with other known BMP inhibitors or use genetic approaches (e.g., siRNA) to confirm that the observed phenotype is due to BMP pathway inhibition. |
| Difficulty reproducing results from the literature. | Differences in experimental conditions such as cell passage number, serum concentration in the media, or the specific isoform of BMP ligand used. | Standardize your experimental protocol, including cell source and passage number. Be aware that serum can contain BMPs, which may affect the baseline signaling activity. Use the exact same conditions as the cited literature whenever possible. |
Quantitative Data Summary
Table 1: IC₅₀ Values of this compound for BMP Type I Receptors
| Target Receptor | IC₅₀ (nM) | Assay Type |
| ALK1 | 0.8 | Cell-free kinase assay |
| ALK2 | 0.8 - 5 | Cell-free kinase assay / Cell-based transcriptional activity assay |
| ALK3 | 5.3 - 30 | Cell-free kinase assay / Cell-based transcriptional activity assay |
| ALK6 | 16.7 | Cell-free kinase assay |
| ALK4 | >100 | Cell-free kinase assay |
| ALK5 | >500 | Cell-based transcriptional activity assay |
| ALK7 | >500 | Cell-based transcriptional activity assay |
| Data compiled from multiple sources.[2][3][5][6] |
Table 2: Exemplary Concentrations of this compound Used in Specific Cell Lines
| Cell Line | Application | Concentration | Incubation Time |
| C2C12 | Inhibition of BMP4-mediated Smad1/5/8 activation | 5 nM (IC₅₀) | Not specified |
| C2C12 | Inhibition of BMP-induced p38, Erk1/2, and Akt pathways | 0.005 - 5 µM | 30 - 60 min |
| OVAC429 | Growth Inhibition | 2 - 5 µM | 48 h |
| Primary human myoblasts | Inhibition of GDF8-induced signaling | 0.5 µM | 30 min |
| Data compiled from multiple sources.[5][6][10] |
Experimental Protocols
Key Experiment: Inhibition of BMP-induced Alkaline Phosphatase Activity in C2C12 Cells
This protocol is adapted from established methods to assess the inhibitory effect of this compound on BMP-induced osteogenic differentiation in C2C12 myoblast cells.[5]
-
Cell Seeding: Seed C2C12 cells into a 96-well plate at a density of 2,000 cells per well in DMEM supplemented with 2% Fetal Bovine Serum (FBS).
-
Treatment: After 24 hours, treat the cells with a BMP ligand (e.g., BMP4) and varying concentrations of this compound or a vehicle control (DMSO).
-
Incubation: Culture the cells for 6 days.
-
Cell Lysis: Lyse the cells in a buffer containing 1% Triton X-100 in Tris-buffered saline.
-
Alkaline Phosphatase Assay: Add the cell lysates to a new 96-well plate containing p-nitrophenylphosphate (pNPP) reagent.
-
Measurement: After 1 hour of incubation, measure the absorbance at 405 nm to quantify alkaline phosphatase activity.
-
Cell Viability Assay (Optional but Recommended): In a parallel plate treated identically, perform a cell viability assay (e.g., MTT or Cell Titer Aqueous One) to ensure that the observed effects are not due to cytotoxicity.
Visualizations
Caption: BMP signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for testing this compound efficacy.
References
- 1. cellgs.com [cellgs.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. stemcell.com [stemcell.com]
- 4. Dorsomorphin and LDN-193189 inhibit BMP-mediated Smad, p38 and Akt signalling in C2C12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. LDN 193189 dihydrochloride | BMP and Other Activin Receptors | Tocris Bioscience [tocris.com]
- 8. miltenyibiotec.com [miltenyibiotec.com]
- 9. glpbio.com [glpbio.com]
- 10. apexbt.com [apexbt.com]
Technical Support Center: LDN193189 Dihydrochloride
This guide provides detailed information and troubleshooting advice for dissolving and storing LDN193189 dihydrochloride, a potent and selective inhibitor of ALK2 and ALK3, commonly used in stem cell research and developmental biology.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of this compound dihydrochloride?
A1: The choice of solvent depends on your experimental needs. For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) and water are the most common solvents. This compound dihydrochloride is soluble up to 20 mM in DMSO and up to 50 mM in water.[1][2][3] It is reportedly insoluble in ethanol.[4]
Q2: How should I store the solid compound and my stock solutions?
A2:
-
Solid Compound: The lyophilized powder should be stored at -20°C, protected from light.[1][2][5] For long-term storage, keeping it with a desiccant is recommended.[1] Under these conditions, the solid compound is stable for at least one year.[1]
-
Stock Solutions: It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: What is the molecular weight of this compound dihydrochloride?
A3: The molecular weight is 479.4 g/mol .[2][7] Note that batch-specific molecular weights may vary slightly due to hydration, which can affect the solvent volumes required for preparing precise stock solution concentrations.[7]
Q4: Can I use this compound in cell culture?
A4: Yes. For cell culture applications, the stock solution should be diluted into your culture medium immediately before use.[1] It is crucial to ensure the final concentration of DMSO is not toxic to your cells, typically below 0.1%.[1] After adding the compound to your medium, it is good practice to filter-sterilize the final solution using a 0.2 µM low-protein binding filter.[5]
Troubleshooting Guide
Issue 1: The compound is not dissolving completely.
-
Solution A: Gentle Heating. Warm the solution at 37°C for 10 minutes.[4][5] This can help dissolve any precipitate that may have formed.
-
Solution B: Sonication. Use an ultrasonic bath to agitate the solution for a short period.[4][8] This is particularly helpful for achieving higher concentrations in aqueous solutions.[8]
-
Solution C: Check Your Solvent. Ensure you are using a fresh, high-quality solvent. Hygroscopic (water-absorbing) DMSO can significantly impact the solubility of the compound.[8]
Issue 2: Precipitate forms after diluting the stock solution in an aqueous buffer or medium.
-
Solution A: Pre-warm Reagents. To avoid precipitation due to temperature shock, pre-warm both the stock solution and the culture medium or buffer to 37°C before mixing.[9]
-
Solution B: Gradual Dilution. Instead of adding the stock directly to the final volume, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of medium, mix well, and then add this to the rest of your medium.
Data Presentation
Solubility Data Summary
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes |
| Water | ≤ 50 mM[1][2][3] | ~24 mg/mL[7] | May require sonication to achieve higher concentrations.[8] |
| DMSO | ≤ 20 mM[1][3] | ~10 mg/mL[8] | Warming and sonication can aid dissolution.[8] |
| Ethanol | Insoluble[4] | Insoluble[4] | Not a recommended solvent. |
| Dimethylformamide | Not specified | ~1 mg/mL[6] |
Experimental Protocols
Protocol: Preparing a 10 mM Stock Solution in DMSO
-
Preparation: Before opening, briefly centrifuge the vial of this compound dihydrochloride to ensure all the powder is at the bottom.[10]
-
Calculation: To prepare a 10 mM stock solution from 1 mg of the compound (MW: 479.4 g/mol ), you will need the following volume of DMSO:
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 479.4 g/mol )) * 1,000,000 = 208.6 µL
-
-
Reconstitution: Add 208.6 µL of high-quality, anhydrous DMSO to the vial.
-
Dissolution: Vortex the vial thoroughly. If any particulates are visible, warm the solution to 37°C for 5-10 minutes or place it in an ultrasonic bath until the solution is clear.[4][5]
-
Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C.[1][5]
Mandatory Visualization
References
- 1. cdn.stemcell.com [cdn.stemcell.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound dihydrochloride | ALK2/ALK3 inhibitor | Hello Bio [hellobio.com]
- 4. apexbt.com [apexbt.com]
- 5. resources.amsbio.com [resources.amsbio.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LDN 193189 dihydrochloride (6053) by Tocris, Part of Bio-Techne [bio-techne.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. LDN-193189 HCl | ALK | TargetMol [targetmol.com]
- 10. LDN-193189 - Small Molecules Products StemRD [stemrd.com]
LDN193189 Treatment for Optimal Differentiation: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing cell differentiation protocols using the small molecule BMP inhibitor, LDN193189.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in cell differentiation?
A1: this compound is a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It specifically targets and inhibits the kinase activity of BMP type I receptors ALK1, ALK2, ALK3, and ALK6. This inhibition prevents the phosphorylation of downstream mediators Smad1, Smad5, and Smad8, thereby blocking the canonical BMP signaling cascade that can otherwise hinder differentiation into specific lineages like neural and pancreatic cells.
Q2: How critical is the timing and duration of this compound treatment?
A2: The timing and duration of this compound treatment are critical parameters that significantly influence cell fate decisions. The optimal window for BMP inhibition varies depending on the cell type and the desired final differentiated lineage. For instance, in neural induction of pluripotent stem cells (PSCs), this compound is typically applied early in the protocol to suppress non-neural fates. In contrast, for some protocols like pancreatic differentiation, the timing of its introduction is crucial to guide progenitors towards the correct endocrine fate. Prolonged or premature treatment can lead to inefficient differentiation or differentiation into undesired cell types.
Q3: What are the typical concentrations of this compound used in differentiation protocols?
A3: The effective concentration of this compound is highly protocol-dependent but generally falls within the nanomolar range. For neural induction of PSCs, concentrations often range from 50 nM to 500 nM. In bone marrow stromal cell (BMSC) differentiation, a wider range from 0.1 nM to 1000 nM has been explored. It is crucial to titrate the concentration of this compound for your specific cell line and experimental conditions to achieve the desired outcome.
Q4: Can this compound be used as a standalone agent for differentiation?
A4: Generally, this compound is not used as a standalone agent for directing differentiation. It is most effective when used in combination with other small molecules and growth factors that target other relevant signaling pathways. For example, in neural induction, it is often paired with an inhibitor of the TGF-β pathway, such as SB431542, for what is commonly known as "dual SMAD inhibition". This combinatorial approach provides a more robust and efficient differentiation into the desired lineage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low differentiation efficiency into the desired cell type | Suboptimal this compound concentration: The concentration may be too high, leading to toxicity, or too low, resulting in incomplete BMP pathway inhibition. | Perform a dose-response curve to determine the optimal this compound concentration for your specific cell line and differentiation protocol. Start with the concentrations reported in the literature and test a range above and below those values. |
| Incorrect timing or duration of treatment: The window for effective BMP inhibition may be narrow and time-sensitive for your specific differentiation protocol. | Consult established protocols for the specific cell type you are differentiating. Consider a time-course experiment where this compound is added and removed at different stages of the differentiation process to identify the critical window. | |
| Differentiation into an undesired cell lineage | Inappropriate duration of BMP inhibition: Prolonged exposure to this compound might push the cells towards an alternative fate. | Review published protocols for the timing of this compound withdrawal. For example, in some protocols, continuous treatment may not be necessary or could be detrimental in later stages of differentiation. |
| Off-target effects of this compound: While highly selective, at very high concentrations, off-target effects on other kinases could potentially influence cell fate. | Use the lowest effective concentration of this compound as determined by your dose-response experiments to minimize potential off-target effects. | |
| High levels of cell death during differentiation | This compound toxicity: Although generally well-tolerated at effective concentrations, some cell lines may be more sensitive. | Assess cell viability across a range of this compound concentrations using assays like MTT or live/dead staining. Ensure the final DMSO concentration in your culture medium is below 0.1%. |
| Variability in differentiation efficiency between experiments | Inconsistent timing of media changes and small molecule addition: Even small variations in the timing of treatment can lead to significant differences in outcomes. | Adhere strictly to the established protocol timings for all media changes and the addition of this compound and other small molecules. |
| Cell passage number and confluency: The differentiation potential of stem cells can change with increasing passage number, and initial cell density can impact differentiation efficiency. | Use cells within a defined low passage number range and ensure consistent cell confluency at the start of each differentiation experiment. |
Quantitative Data Summary
The optimal treatment duration and concentration of this compound are highly dependent on the target cell lineage. The following tables summarize parameters from various published protocols.
Table 1: this compound Treatment Parameters for Neural Differentiation of Pluripotent Stem Cells (PSCs)
| Cell Type | Concentration | Treatment Duration | Protocol Stage | Outcome |
| hPSCs | 100 nM - 500 nM | 10 - 11 days | Neural Induction (with SB431542) | Generation of PAX6+ neural precursors. |
| hPSCs | 0.2 µM | 9 days | Monolayer neural differentiation | Induction of Nestin-positive cells. |
| Ischemia-induced multipotent stem cells | Not specified | Not specified | Neural Induction | Conversion into neural stem/progenitor cell-like cells. |
Table 2: this compound Treatment Parameters for Pancreatic β-Cell Differentiation from Pluripotent Stem Cells (PSCs)
| Cell Type | Concentration | Treatment Duration | Protocol Stage | Outcome |
| iPSCs | 200 nM | Day 6 only | Stage 2 (Primitive gut tube formation) | Part of a multi-step protocol to generate insulin-producing cells. |
| hPSCs | Not specified | Early stages | Pancreatic Progenitor Formation | Timing of BMP antagonism is critical for directing endocrine fate. |
Table 3: this compound Treatment Parameters for Bone Marrow Stromal Cell (BMSC) Differentiation
| Cell Type | Concentration | Treatment Duration | Protocol Stage | Outcome |
| BMSCs | 0.1 - 1000 nM | 14 days | Chondrogenic Induction | Permitted chondrogenesis but did not prevent hypertrophy. |
| BMSCs | ≥100 nM | 9 days | Osteogenic Induction (with BMP-2) | Counteracted BMP-2-induced mineralization. |
Experimental Protocols & Methodologies
Neural Induction of hPSCs using Dual SMAD Inhibition
This protocol describes the generation of neural precursor cells from human pluripotent stem cells (hPSCs) by inhibiting both the BMP and TGF-β signaling pathways.
Materials:
-
hPSCs
-
hESC medium
-
Neural induction medium (e.g., DMEM/F12 with N2 and B27 supplements)
-
This compound (stock solution in DMSO)
-
SB431542 (stock solution in DMSO)
-
ROCK inhibitor (e.g., Y-27632)
-
Matrigel-coated plates
Procedure:
-
Day 0: Seeding hPSCs: Plate hPSCs as single cells or small aggregates on Matrigel-coated plates in hESC medium supplemented with a ROCK inhibitor to enhance survival.
-
Day 1: Start of Neural Induction: When cells reach the appropriate confluency, replace the medium with neural induction medium supplemented with this compound (e.g., 100 nM) and SB431542 (e.g., 10 µM).
-
Days 2-10: Continued Neural Induction: Perform daily media changes with fresh neural induction medium containing this compound and SB431542.
-
Day 11: Assessment of Differentiation: By day 11, cells should exhibit a neural precursor morphology. Assess the efficiency of differentiation by immunostaining for neural precursor markers such as PAX6 and SOX1.
Chondrogenic Differentiation of BMSCs
This protocol outlines the induction of chondrogenesis in bone marrow stromal cells (BMSCs) in a micromass culture system.
Materials:
-
BMSCs
-
Chondrogenic induction medium (DMEM-high glucose, dexamethasone, ascorbate-2-phosphate, ITS+ supplement, TGF-β3)
-
This compound (stock solution in DMSO)
-
Micromass culture plates
Procedure:
-
Day 0: Micromass Culture Seeding: Resuspend BMSCs at a high density (
LDN193189 degradation and half-life in culture medium
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of LDN193189 in cell culture experiments, with a specific focus on its degradation and half-life.
Frequently Asked Questions (FAQs)
Q1: How should I store my stock solution of this compound?
A: this compound is typically supplied as a powder or a pre-dissolved solution in DMSO. For long-term storage, it is recommended to store aliquots of the DMSO stock solution at -20°C or -80°C, protected from light. Under these conditions, stock solutions are stable for several months to years. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Q2: What is the half-life of this compound in cell culture medium?
A: There is limited published data directly quantifying the half-life of this compound in various cell culture media at 37°C. However, it is generally recommended to prepare fresh dilutions of this compound in culture medium immediately before each experiment. It is not advisable to store this compound in aqueous solutions, such as culture medium, for more than a day, as this may lead to degradation and loss of activity. The actual stability can be influenced by several factors, including the specific components of the medium, pH, and the presence of cellular enzymes if performing long-term cultures.
Q3: What are the signs of this compound degradation in my experiments?
A: Decreased or inconsistent biological activity of this compound can be an indicator of degradation. For example, if you observe a reduced inhibition of BMP-induced SMAD1/5/8 phosphorylation or a diminished effect on your cellular phenotype of interest compared to previous experiments, the compound may have degraded. Visual signs such as precipitation in the culture medium upon addition of the compound can also indicate solubility issues, which may be exacerbated by degradation.
Q4: How often should I replace the medium containing this compound in my cell culture?
A: Given the presumed limited stability in aqueous solutions, for multi-day experiments, it is best practice to perform regular medium changes with freshly diluted this compound every 24-48 hours. This ensures a more consistent effective concentration of the inhibitor throughout the experiment.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect of this compound
Possible Cause 1: Degradation of this compound in culture medium.
-
Troubleshooting Steps:
-
Always prepare fresh working solutions of this compound in your cell culture medium immediately before use.
-
For long-term experiments, replenish the medium with freshly prepared this compound every 24-48 hours.
-
To confirm the activity of your stock, you can perform a dose-response experiment and compare the IC50 value to the expected range (typically in the low nanomolar range for ALK2 and ALK3 inhibition).
-
Possible Cause 2: Improper storage of stock solution.
-
Troubleshooting Steps:
-
Ensure your DMSO stock solution is stored in small, single-use aliquots at -20°C or -80°C and protected from light.
-
Avoid repeated freeze-thaw cycles of the stock solution.
-
If you suspect your stock solution has degraded, purchase a new vial of the compound.
-
Possible Cause 3: Suboptimal final concentration.
-
Troubleshooting Steps:
-
Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
Ensure the final DMSO concentration in the culture medium is not toxic to your cells (typically ≤ 0.1%).
-
Issue 2: Precipitation of this compound in Culture Medium
Possible Cause 1: Poor solubility in aqueous solution.
-
Troubleshooting Steps:
-
Pre-warm the cell culture medium to 37°C before adding the this compound stock solution.
-
Add the DMSO stock solution to the medium dropwise while gently vortexing or swirling the tube to ensure rapid mixing.
-
Avoid preparing a highly concentrated intermediate dilution in an aqueous buffer before adding it to the final culture medium.
-
Data Summary
| Parameter | Storage Condition | Stability | Reference(s) |
| Powder | -20°C, protected from light | ≥ 4 years | |
| DMSO Stock Solution | -20°C or -80°C, in aliquots | 6 months to 2 years | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for > 24 hours |
Experimental Protocols
Protocol for Assessing this compound Stability in Culture Medium
This protocol provides a general framework for determining the stability of this compound in your specific cell culture medium.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM with 10% FBS)
-
37°C incubator with 5% CO2
-
HPLC-MS or a relevant bioassay (e.g., Western blot for p-SMAD1/5/8)
-
Sterile microcentrifuge tubes
Procedure:
-
Preparation: Prepare a working solution of this compound in your cell culture medium at the final concentration you use in your experiments.
-
Time Points: Aliquot the solution into sterile microcentrifuge tubes for different time points (e.g., 0, 2, 8, 24, 48, and 72 hours).
-
Incubation: Incubate the tubes at 37°C in a cell culture incubator.
-
Sample Collection: At each time point, remove one tube and store it at -80°C until analysis.
-
Analysis (Option A - HPLC-MS):
-
Thaw the samples.
-
Analyze the concentration of intact this compound using a validated HPLC-MS method.
-
Plot the concentration of this compound against time to determine its degradation rate and half-life.
-
-
Analysis (Option B - Bioassay):
-
Thaw the samples.
-
Prepare serial dilutions of each time-point sample.
-
Add these dilutions to cells stimulated with a BMP ligand (e.g., BMP4).
-
After a suitable incubation time, lyse the cells and perform a Western blot to detect the levels of phosphorylated SMAD1/5/8.
-
A decrease in the ability of the stored this compound to inhibit SMAD phosphorylation over time indicates degradation.
-
Visualizations
Caption: this compound inhibits the BMP signaling pathway.
Technical Support Center: Best Practices for Using LDN193189 in 3D Organoid Cultures
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use LDN193189 in 3D organoid cultures. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to address common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. It functions by selectively targeting and inhibiting the kinase activity of BMP type I receptors, specifically ALK1, ALK2, and ALK3. This inhibition prevents the phosphorylation of downstream SMAD proteins (Smad1, Smad5, and Smad8), thereby blocking the canonical BMP signaling cascade.
Q2: What is the primary application of this compound in 3D organoid cultures?
A2: this compound is most commonly used to direct the differentiation of pluripotent stem cells (PSCs) towards specific lineages by inhibiting BMP signaling. This is particularly crucial for neural induction, where blocking the BMP pathway is essential for specifying ectodermal fate. It is often used in combination with a TGF-β inhibitor (like SB431542) for "dual SMAD inhibition," which efficiently promotes the formation of neural progenitors and subsequent development of brain and cortical organoids.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10 mM). It is critical to ensure the final concentration of DMSO in the culture medium remains low (generally below 0.1%) to avoid cytotoxicity. Stock solutions should be aliquoted and stored at -20°C to prevent repeated freeze-thaw cycles, which can reduce the compound's efficacy.
Q4: What is a typical working concentration for this compound in organoid cultures?
A4: The optimal working concentration of this compound can vary depending on the specific organoid type and the differentiation protocol. However, for neural induction in brain and cortical organoids, a concentration of 100 nM is frequently reported. For other applications, concentrations may range from 0.1 nM to 1 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and organoid model.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Organoid Yield or Poor Formation | Suboptimal this compound Concentration: Too high a concentration may be cytotoxic, while too low a concentration may not effectively inhibit BMP signaling. | Perform a dose-response curve to determine the optimal concentration of this compound for your specific organoid protocol and cell line. Start with a range of concentrations around the commonly used 100 nM (e.g., 50 nM, 100 nM, 200 nM). |
| Incorrect Timing of Treatment: The temporal window for BMP inhibition is often critical for proper lineage specification. | Review your protocol for the correct timing and duration of this compound treatment. For neural induction, it is typically applied during the initial stages of differentiation. | |
| Poor Quality of Starting Pluripotent Stem Cells: The differentiation potential of PSCs can vary between lines and with passage number. | Ensure your PSCs are of high quality, exhibit typical morphology, and have a normal karyotype. | |
| Incorrect Organoid Differentiation (e.g., presence of non-neural tissues in brain organoids) | Incomplete BMP Signaling Inhibition: The concentration of this compound may be insufficient to fully block the BMP pathway, leading to the formation of other germ layers. | Increase the concentration of this compound in a stepwise manner and assess the impact on differentiation markers. Consider using it in combination with Noggin for more robust BMP inhibition. |
| Off-Target Effects of this compound: Although relatively specific, high concentrations of this compound may have off-target effects on other signaling pathways. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. | |
| Wnt Signaling Pathway Activation: Unintended activation of the Wnt pathway can interfere with neural specification. | In protocols for dorsal forebrain organoids, consider the addition of a Wnt inhibitor like XAV939 alongside dual SMAD inhibition. | |
| Observed Cytotoxicity or Organoid Death | High Concentration of this compound: Excessive concentrations of the inhibitor can be toxic to cells. | Lower the concentration of this compound. Refer to dose-response and cytotoxicity assays to find the optimal non-toxic concentration. |
| High DMSO Concentration: The final concentration of the solvent (DMSO) in the culture medium may be too high. | Ensure the final DMSO concentration is below 0.1%. Prepare a more concentrated stock of this compound if necessary to reduce the volume of DMSO added. | |
| Long-term Exposure: Continuous long-term exposure to this compound may not be necessary and could be detrimental. | Review the protocol for the specified duration of treatment. In many protocols, this compound is only required for the initial stages of differentiation. | |
| Variability Between Experiments | Inconsistent Reagent Quality: Batch-to-batch variability of small molecules can occur. | Purchase this compound from a reputable supplier. Consider purchasing a larger batch to ensure consistency across multiple experiments. |
| Inconsistent Culture Conditions: Minor variations in cell density, media changes, and handling can lead to different outcomes. | Standardize all aspects of your organoid culture protocol, including initial cell seeding density and the timing of media changes. |
Quantitative Data Summary
Table 1: Effect of this compound Concentration on Bone Marrow Stromal Cell (BMSC) Microtissue Diameter
| This compound Concentration (nM) | Day 8 Mean Diameter (µm) | Day 14 Mean Diameter (µm) |
| 0 (Control) | ~250 | ~275 |
| 0.1 | ~ |
Monitoring LDN193189 activity using downstream pathway analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers monitoring the activity of LDN193189, a potent and selective inhibitor of the Bone Morphogenetic Protein (BMP) type I receptors ALK2 and ALK3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of the intracellular kinase domain of BMP type I receptors, specifically ALK2 (Activin A receptor type I) and ALK3 (BMP receptor type IA). This inhibition prevents the phosphorylation and activation of these receptors by upstream BMP ligands, thereby blocking the canonical BMP signaling cascade.
Q2: Which downstream pathways are affected by this compound?
The primary pathway affected by this compound is the canonical BMP/SMAD signaling pathway. Inhibition of ALK2/3 prevents the phosphorylation of regulatory SMADs (R-SMADs), namely SMAD1, SMAD5, and SMAD8/9. This blockage prevents their complex formation with the common mediator SMAD (co-SMAD), SMAD4, and subsequent translocation into the nucleus to regulate the expression of target genes.
Q3: What are the most common downstream markers to measure this compound activity?
The most reliable downstream markers for assessing this compound activity include:
-
Phospho-SMAD1/5/8 (pSMAD1/5/8): A direct and early indicator of BMP pathway inhibition. A decrease in pSMAD1/5/8 levels signifies effective target engagement by this compound.
-
Target Gene Expression: Downregulation of BMP target genes is a robust indicator of pathway inhibition. Commonly used gene markers include Inhibitor of DNA binding 1 (ID1), Hairy/enhancer-of-split related with YRPW motif 1 (HEY1), and alkaline phosphatase (ALP).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or No Inhibition of pSMAD1/5/8 | This compound Degradation: Improper storage or handling. This compound is sensitive to light and temperature. | Store this compound at -20°C, protected from light. Prepare fresh working solutions from a DMSO stock for each experiment. |
| Suboptimal Concentration: The effective concentration (IC50) can vary between cell types. | Perform a dose-response curve (e.g., 1 nM to 1 µM) to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Incorrect Timing: The peak of SMAD phosphorylation is transient, typically occurring 30-60 minutes after BMP stimulation. | Optimize the time course of your experiment. Collect lysates at various time points (e.g., 15, 30, 60, 90 minutes) after BMP ligand stimulation in the presence and absence of this compound. | |
| No Change in Target Gene Expression (e.g., ID1, HEY1) | Insufficient Incubation Time: Transcriptional changes require more time than protein phosphorylation. | Extend the incubation time with this compound and the BMP ligand. Analyze gene expression at later time points, such as 4, 8, 12, or 24 hours. |
| Cell Line Insensitivity: The specific cell line may have low BMP receptor expression or a non-canonical signaling pathway may be dominant. | Confirm the expression of ALK2, ALK3, and BMPR2 in your cell line via qPCR or Western blot. Consider using a well-characterized BMP-responsive cell line (e.g., C2C12 myoblasts) as a positive control. | |
| High Background Signal in Western Blots | Antibody Specificity: The primary or secondary antibody may have cross-reactivity. | Use highly specific and validated antibodies for pSMAD1/5/8 and total SMAD1. Run appropriate controls, including isotype controls and lysates from unstimulated cells. |
| Inadequate Washing: Insufficient washing steps during the Western blot procedure. | Increase the number and duration of washing steps with TBST buffer. Ensure the buffer composition is correct. | |
| Variability in qPCR Results | RNA Degradation: Poor sample handling or RNA extraction technique. | Use an RNase-free workflow. Assess RNA integrity (e.g., using a Bioanalyzer) before proceeding to reverse transcription. |
| Primer Inefficiency: Suboptimal primer design for target genes. | Design and validate primers to ensure they have high efficiency (90-110%) and specificity. Perform a melt curve analysis for each qPCR run. |
Experimental Protocols
Protocol 1: Western Blot Analysis of pSMAD1/5/8 Inhibition
-
Cell Culture and Treatment:
-
Plate cells (e.g., C2C12) in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours in a serum-free medium.
-
Pre-treat the cells with this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4) for 30-60 minutes.
-
-
Protein Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Quantification and Sample Preparation:
-
Determine the protein concentration using a BCA assay.
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against pSMAD1/5/8 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for Total SMAD1 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: qPCR Analysis of Target Gene Expression
-
Cell Culture and Treatment:
-
Plate cells in a 12-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat with this compound (e.g., 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Stimulate with a BMP ligand (e.g., 50 ng/mL BMP4) for 4-24 hours.
-
-
RNA Extraction and cDNA Synthesis:
-
Wash cells with PBS and lyse using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene (ID1, HEY1) and a housekeeping gene (GAPDH, ACTB).
-
Perform the qPCR using a standard thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
Visualizations
Caption: Canonical BMP signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for monitoring pSMAD levels via Western blot.
Caption: Experimental workflow for analyzing target gene expression via qPCR.
Validation & Comparative
Validating LDN193189's Potent Inhibition of BMP Type I Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of LDN193189's inhibitory effects on Activin receptor-like kinase (ALK) receptors within the Bone Morphogenetic Protein (BMP) signaling pathway. This document presents supporting experimental data, detailed protocols, and visual representations of the involved pathways and workflows.
This compound is a selective and potent small-molecule inhibitor of BMP type I receptors, which are crucial mediators of cellular signaling in development, homeostasis, and disease. This guide will delve into the quantitative validation of its inhibitory activity against specific ALK receptors and compare its performance with other known BMP signaling inhibitors.
Comparative Inhibitory Activity of this compound and Alternatives
The inhibitory potency of this compound and its alternatives against key BMP type I receptors (ALK1, ALK2, ALK3, and ALK6) is summarized in the table below. The data, presented as half-maximal inhibitory concentrations (IC50), are derived from in vitro kinase assays. Lower IC50 values indicate greater potency.
| Inhibitor | ALK1 IC50 (nM) | ALK2 IC50 (nM) | ALK3 IC50 (nM) | ALK6 IC50 (nM) | Selectivity Notes |
| This compound | 0.8 | 0.8 | 5.3 | 16.7 | Exhibits over 200-fold selectivity for BMP vs. TGF-β signaling. |
| Dorsomorphin | - | ~110 | - | - | Less potent and selective compared to its derivatives. |
| DMH1 | - | 107.9 | < 500 | Negligible effect | Shows some selectivity for ALK2 and ALK3 over ALK6. |
| K02288 | ~1-2 | ~1-2 | 5-34 | 5-34 | Displays approximately 300-fold selectivity for ALK2 over ALK5 (a TGF-β receptor). |
| LDN-212854 | - | ~1.2 | - | - | Exhibits a bias for ALK2 over ALK1 and ALK3 and demonstrates significantly greater selectivity for BMP vs. TGF-β signaling compared to this compound. |
Signaling Pathway and Experimental Workflows
To understand the context of this compound's function, it is essential to visualize the BMP signaling pathway it inhibits. Furthermore, the workflows for validating its inhibitory effect are critical for reproducing and building upon these findings.
The diagram above illustrates the canonical BMP signaling pathway. BMP ligands bind to Type II receptors, which then recruit and phosphorylate Type I receptors (ALKs). This activation leads to the phosphorylation of SMAD proteins, which form a complex and translocate to the nucleus to regulate gene transcription. This compound exerts its effect by directly inhibiting the kinase activity of the Type I ALK receptors.
This workflow outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of an inhibitor. Recombinant ALK enzyme, a substrate, ATP, and the test compound are incubated together. The resulting signal, which is inversely proportional to the inhibitor's activity, is measured to calculate the IC50.
Experimental Protocols
In Vitro Kinase Assay for IC50 Determination
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific ALK kinase.
Materials:
-
Recombinant human ALK1, AL
Validating the Specificity of LDN193189 Against Other TGF-β Superfamily Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory activity of LDN193189 against various Transforming Growth Factor-β (TGF-β) superfamily receptors, supported by experimental data. This compound, a derivative of dorsomorphin, is a potent and selective small molecule inhibitor of the Bone Morphogenetic Protein (BMP) signaling pathway. Its specificity is critical for its utility as a research tool and its potential as a therapeutic agent.
Overview of this compound Specificity
This compound demonstrates high affinity for BMP type I receptors, particularly Activin receptor-like kinase-2 (ALK2) and ALK3. It exhibits significantly weaker inhibition against the TGF-β and Activin type I receptors, ALK4, ALK5, and ALK7, contributing to its selectivity for the BMP signaling cascade over other branches of the TGF-β superfamily. This selectivity allows for the targeted investigation of BMP-mediated cellular processes.
Comparative Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of TGF-β superfamily receptors. The data highlights the compound's potent and selective inhibition of BMP type I receptors.
| Receptor Target | Receptor Type | This compound IC50 (nM) | Alternative Inhibitor | Alternative Inhibitor IC50 (nM) |
| ALK1 (ACVRL1) | BMP Type I | 0.8 | - | - |
| ALK2 (ACVR1) | BMP Type I | 5 | Dorsomorphin | 470 |
| ALK3 (BMPR1A) | BMP Type I | 30 | - | - |
| ALK6 (BMPR1B) | BMP Type I | 16.7 | - | - |
| ALK4 (ACVR1B) | TGF-β/Activin Type I | ≥ 500 | SB-431542 | 94 |
| ALK5 (TGFBR1) | TGF-β/Activin Type I | ≥ 500 | SB-431542 | 94 |
| ALK7 (ACVR1C) | TGF-β/Activin Type I | ≥ 500 | - | - |
Data compiled from multiple sources.
Signaling Pathway Inhibition
This compound effectively blocks BMP-induced phosphorylation of downstream signaling molecules Smad1, Smad5, and Smad8. This inhibition of the canonical Smad pathway is a key mechanism by which this compound exerts its effects on BMP-mediated cellular responses, such as osteogenic differentiation. In contrast, it has minimal impact on the TGF-β-induced phosphorylation of Smad2 and Smad3. Some studies have also shown that this compound can inhibit non-Smad pathways, including p38 MAPK and Akt signaling, downstream of BMP receptor activation.
Caption: TGF-β and BMP signaling pathways illustrating the selective inhibition of BMP type I receptors by this compound.
Experimental Protocols
The specificity of this compound is typically validated through a series of in vitro biochemical and cell-based assays.
Kinase Activity Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant kinase domains of TGF-β superfamily receptors.
Methodology:
-
Reaction Setup: Recombinant human ALK kinases are incubated with a specific peptide substrate and ATP in a kinase reaction buffer.
-
Inhibitor Addition: A range of this compound concentrations is added to the reaction wells.
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: Kinase activity is quantified by measuring the amount of phosphorylated substrate. This can be achieved through various methods, including radiometric assays (³³P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell-Based Alkaline Phosphatase Assay
This assay assesses the inhibitory effect of this compound on BMP-induced osteogenic differentiation in a cellular context, for which alkaline phosphatase is a key marker.
Methodology:
-
Cell Culture: C2C12 myoblast cells are cultured in DMEM supplemented with fetal bovine serum.
-
Seeding: Cells are seeded in 96-well plates at a density of approximately 2,000 cells per well.
-
Treatment: Cells are treated with a BMP ligand (e.g., BMP2 or BMP4) in the presence or absence of varying concentrations of this compound.
-
Incubation: The cells are incubated for a period of 3 to 6 days to allow for differentiation.
-
Lysis and Detection: Cells are lysed, and the alkaline phosphatase activity in the lysate is measured using a colorimetric substrate such as p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.
-
Data Analysis: The IC50 is determined by analyzing the dose-dependent inhibition of BMP-induced alkaline phosphatase activity.
Western Blot Analysis of Smad Phosphorylation
This method provides a direct visualization of the inhibition of downstream signaling molecules.
Methodology:
-
Cell Treatment: Cells (e.g., C2C12 or pulmonary arterial smooth muscle cells) are serum-starved and then pre-treated with different concentrations of this compound for a short period (e.g., 30-60 minutes) before stimulation with a BMP or TGF-β ligand.
-
Cell Lysis: After a brief stimulation period (e.g., 30-60 minutes), cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined to ensure equal loading.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for phosphorylated Smad1/5/8 and total Smad1, or phosphorylated Smad2/3 and total Smad2.
-
Detection: Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
Analysis: The band intensities are quantified to determine the degree of inhibition of Smad phosphorylation.
Caption: Workflow for validating the specificity of kinase inhibitors like this compound.
Conclusion
The experimental data robustly supports the high specificity of this compound for BMP type I receptors, particularly ALK2 and ALK3, with significantly lower activity against other TGF-β superfamily receptors. This makes this compound a valuable tool for dissecting the roles of BMP signaling in various biological and pathological processes. Researchers should, however, remain mindful of potential off-target effects, especially at higher concentrations, and include appropriate controls in their experimental designs.
A Comparative Guide to BMP Pathway Inhibitors: LDN193189 vs. DMH1
For researchers navigating the complexities of Bone Morphogenetic Protein (BMP) signaling, the choice of a small molecule inhibitor is critical. LDN193189 and DMH1 have emerged as two potent and widely used tools to dissect the roles of BMP pathways in various biological processes, from embryonic development to disease. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate inhibitor for specific research needs.
At a Glance: Key Differences and Performance Metrics
This compound is a highly potent BMP inhibitor with broad activity against several BMP type I receptors. In contrast, DMH1, a dorsomorphin homolog, offers a more selective inhibition profile, particularly for Activin receptor-like kinase 2 (ALK2). This difference in selectivity is a key determinant in their application.
| Parameter | This compound | DMH1 |
| Primary Targets | ALK1, ALK2, ALK3, ALK6 | ALK2, ALK3 |
| Potency (IC50) | Low nanomolar range for target ALK receptors. | Nanomolar range, with high potency for ALK2. |
| Selectivity | Potent inhibitor of multiple BMP type I receptors. Exhibits over 200-fold selectivity for BMP receptors versus TGF-β/Activin receptors (ALK4, ALK5, ALK7). | Highly selective for ALK2 over other BMP receptors and exhibits minimal inhibition of TGF-β/Activin receptors (ALK4, ALK5) and other kinases like VEGFR2 and AMPK. |
| Off-Target Effects | May inhibit other kinases at higher concentrations. Can affect non-Smad pathways like p38 and Akt signaling. | Generally considered more selective with fewer off-target effects compared to this compound. |
| Common Applications | General inhibition of BMP signaling, studies on stem cell differentiation, and in vivo models of BMP-related diseases. | Studies requiring specific inhibition of ALK2, neurogenesis research, and cardiac differentiation. |
In-Depth Inhibitory Profile: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and DMH1 against a panel of relevant kinases.
| Target Kinase | This compound IC50 (nM) | DMH1 IC50 (nM) |
| ALK1 (ACVRL1) | 0.8 | 27 |
| ALK2 (ACVR1) | 0.8 | 107.9 |
| ALK3 (BMPR1A) | 5.3 | <5 |
| ALK6 (BMPR1B) | 16.7 | 47.6 |
| ALK4 (ACVR1B) | ≥ 500 | No significant inhibition |
| ALK5 (TGFBR1) | ≥ 500 | No significant inhibition |
| ALK7 (ACVR1C) | ≥ 500 | Not reported |
| VEGFR2 (KDR) | - | No significant inhibition |
| AMPK | - | No significant inhibition |
Note: IC50 values can vary depending on the specific assay conditions.
Visualizing the Mechanism of Action
To understand how these inhibitors function, it is essential to visualize their points of intervention within the BMP signaling cascade.
Experimental Protocols: A Guide to Comparative Analysis
Accurate and reproducible data are the cornerstones of scientific research. Below are detailed methodologies for key experiments used to characterize and compare BMP inhibitors.
In Vitro Kinase Assay
This assay directly measures the ability of an inhibitor to block the kinase activity of a specific ALK receptor.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase domain of the target ALK receptor, a generic substrate (e.g., myelin basic protein), and varying concentrations of the inhibitor (this compound or DMH1).
-
Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a kinase inhibitor or spotting the mixture onto a phosphocellulose membrane.
-
Quantification: Wash the membrane to remove unincorporated [γ-³²P]ATP and quantify the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the inhibitor concentration to determine the IC50 value.
Cellular Phospho-SMAD Western Blot Assay
This assay assesses the inhibitor's effect on the downstream signaling cascade within a cellular context.
Protocol:
-
Cell Culture: Plate a responsive cell line (e.g., C2C12 myoblasts) in a multi-well plate and allow them to adhere.
-
Inhibitor Pre-treatment: Pre-incubate the cells with various concentrations of this compound or DMH1 for a defined period (e.g., 1 hour).
-
BMP Stimulation: Stimulate the cells with a specific BMP ligand (e.g., BMP4) for a short duration (e.g., 30-60 minutes) to induce SMAD phosphorylation.
-
Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against phospho-SMAD1/5/8 and a loading control (e.g., total SMAD1 or β-actin).
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Analysis: Quantify the band intensities to determine the inhibitor's effect on BMP-induced SMAD phosphorylation.
Alkaline Phosphatase (ALP) Activity Assay
This assay measures a downstream functional consequence of BMP signaling, namely the induction of osteogenic differentiation.
Protocol:
-
Cell Seeding: Seed C2C12 cells in a 96-well plate and culture them in a low-serum medium.
-
Treatment: Treat the cells with a BMP ligand (e.g., BMP2) in the presence of varying concentrations of this compound or DMH1.
-
Incubation: Culture the cells for an extended period (e.g., 3-6 days) to allow for differentiation.
-
Cell Lysis: Lyse the cells in a buffer compatible with the ALP assay.
-
ALP Assay: Add a substrate for ALP, such as p-nitrophenyl phosphate (pNPP), and incubate until a color change is observed.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 405 nm) to quantify ALP activity.
-
Normalization: Normalize the ALP activity to total protein content or cell number to account for differences in cell proliferation.
Experimental Workflow for Comparative Analysis
A structured workflow is essential for a robust comparison of the two inhibitors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
